1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride
説明
特性
IUPAC Name |
1-(3-methoxypyridin-2-yl)piperazine;trihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.3ClH/c1-14-9-3-2-4-12-10(9)13-7-5-11-6-8-13;;;/h2-4,11H,5-8H2,1H3;3*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKFDQBJOUDJPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)N2CCNCC2.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pharmacological profile of 1-(3-Methoxypyridin-2-yl)piperazine derivatives
An In-Depth Technical Guide to the Pharmacological Profile of 1-(3-Methoxypyridin-2-yl)piperazine Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The 1-(3-methoxypyridin-2-yl)piperazine scaffold represents a privileged structure in modern medicinal chemistry, serving as the foundation for a multitude of pharmacologically active agents targeting the central nervous system (CNS).[1][2][3] Derivatives of this core are frequently designed as multi-target ligands, exhibiting complex binding profiles across various neurotransmitter systems, most notably dopaminergic and serotonergic receptors.[4][5][6] This versatility makes them prime candidates for the development of novel therapeutics for complex psychiatric disorders such as schizophrenia, depression, and anxiety.[3][4] This guide provides a comprehensive technical overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and key experimental protocols used to elucidate the pharmacological profile of this important class of compounds.
Synthesis and Chemical Derivatization
The synthetic accessibility of the 1-(3-methoxypyridin-2-yl)piperazine core is a key factor in its widespread use. The foundational scaffold is typically prepared via a nucleophilic aromatic substitution reaction.
A common and efficient route involves the reaction of 2-chloro-3-methoxypyridine with a molar excess of piperazine, often in a refluxing alcohol solvent such as isopropanol.[7] This straightforward method provides the core intermediate, which can then be readily diversified. The secondary amine of the piperazine ring serves as a versatile handle for introducing a wide array of substituents through standard organic chemistry transformations, including N-alkylation, reductive amination, and amide bond formation, to generate extensive libraries of derivatives for pharmacological screening.[2][8]
Diagram: General Synthetic Pathway
The following diagram illustrates the two-step process of synthesizing the core scaffold and its subsequent derivatization.
Caption: General synthesis of 1-(3-methoxypyridin-2-yl)piperazine derivatives.
Core Pharmacological Profile: A Multi-Target Mechanism of Action
The therapeutic potential of these derivatives stems from their ability to modulate multiple G-protein coupled receptors (GPCRs) simultaneously. This multi-target approach is considered beneficial for treating multifaceted disorders like schizophrenia, where a combination of receptor activities can address both positive and negative symptoms while potentially mitigating side effects.[4][6]
-
Dopamine D₂ Receptors: Antagonism or partial agonism at the D₂ receptor is a cornerstone of antipsychotic therapy. Many 1-(3-methoxypyridin-2-yl)piperazine derivatives exhibit significant affinity for D₂ receptors, often acting as antagonists, which is crucial for alleviating the positive symptoms of psychosis.[4][5]
-
Serotonin 5-HT₁ₐ Receptors: These receptors are key targets for anxiolytics and antidepressants.[3] Activity at 5-HT₁ₐ receptors, typically as agonists or partial agonists, is thought to contribute to improved cognitive function and a reduction in extrapyramidal side effects associated with D₂ blockade.[4][6]
-
Serotonin 5-HT₂ₐ Receptors: Antagonism at 5-HT₂ₐ receptors is another hallmark of "atypical" or second-generation antipsychotics. This action is believed to work synergistically with D₂ receptor blockade to enhance efficacy against negative symptoms and reduce the risk of motor side effects.[5][6]
-
Other Receptors: Depending on the specific substitutions, these derivatives can also show affinity for other serotonin subtypes (e.g., 5-HT₇), as well as adrenergic (e.g., α₁, α₂) and histamine H₁ receptors.[5][6][9] For instance, some 1-(2-pyridinyl)piperazine derivatives have been identified as potent and selective α₂-adrenoceptor antagonists.[9]
Diagram: Multi-Receptor Signaling Interaction
This diagram shows how a single derivative can influence multiple downstream signaling pathways by interacting with different GPCRs.
Caption: Simplified signaling of a multi-target piperazine derivative.
Structure-Activity Relationships (SAR)
The specific pharmacological profile of each derivative is finely tuned by the nature of the substituent (the 'R' group) attached to the distal piperazine nitrogen. Understanding these relationships is critical for rational drug design.
-
Impact of the Terminal Fragment: The choice of the terminal fragment has a pronounced impact on affinity and selectivity. Long-chain arylpiperazines are a versatile template for CNS drugs.[5] For instance, the introduction of a bulky aromatic or heteroaromatic group often confers high affinity for both dopamine and serotonin receptors.[5][6] The specific nature of this group can shift the balance of activity. For example, introducing a polar 3-methoxy group on a terminal phenyl ring was found to decrease D₃ receptor affinity while increasing 5-HT₂ₐ affinity tenfold in one series of compounds.[6]
-
Influence of the Linker: The length and nature of the alkyl chain connecting the piperazine to a terminal aryl group can also be important. A four-carbon chain has been identified as optimal for activity in some series of (methoxyphenyl)piperazine derivatives targeting serotonin receptors.[1]
-
Substitution on the Pyridinyl Ring: While the core topic is the 3-methoxypyridin-2-yl scaffold, modifications here are also crucial. For example, in a related series of N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide (WAY-100635) analogues, replacing the ortho-methoxy group with larger substituents did not significantly alter pharmacology, but removing it (the O-desmethyl analogue) resulted in the most potent 5-HT₁ₐ antagonist in the series.[10][11]
Quantitative Pharmacological Data
The following table summarizes the binding affinities and functional activities for selected arylpiperazine derivatives, illustrating the multi-target profiles commonly observed. The data is compiled from radioligand binding and functional assays.
| Compound ID | Receptor Target | Binding Affinity (Kᵢ, nM) | Functional Activity | Source |
| Compound 1 | D₂ | 13.9 | 48.5% Inhibition (Antagonist) | [4] |
| 5-HT₁ₐ | 1.6 | - | [4] | |
| 5-HT₂ₐ | 1.5 | - | [4] | |
| Compound 10 | D₂ | 10.3 | 50.8% Inhibition (Antagonist) | [4] |
| 5-HT₁ₐ | 12.8 | - | [4] | |
| 5-HT₂ₐ | 4.8 | - | [4] | |
| Compound 9b | D₂ | >1000 | - | [5] |
| 5-HT₁ₐ | 23.9 | - | [5] | |
| 5-HT₂ₐ | 39.4 | - | [5] | |
| 5-HT₇ | 45.0 | - | [5] | |
| Compound 12a | D₂ | 300 | - | [5] |
| 5-HT₁ₐ | 41.5 | - | [5] | |
| 5-HT₂ₐ | 315 | - | [5] | |
| 5-HT₇ | 42.5 | - | [5] |
Key Experimental Protocols
The characterization of these compounds relies on a suite of standardized in vitro assays. The protocols below are self-validating systems that provide the foundational data for determining a compound's pharmacological profile.
Protocol 1: Radioligand Competition Binding Assay (for Kᵢ Determination)
This protocol determines the affinity of a test compound for a specific receptor by measuring how effectively it competes with a radiolabeled ligand known to bind to that receptor.
Objective: To calculate the equilibrium dissociation constant (Kᵢ) of a test compound.
Materials:
-
Cell membranes prepared from cell lines expressing the human receptor of interest (e.g., D₂, 5-HT₁ₐ).
-
Radioligand (e.g., [³H]spiperone for D₂, [³H]8-OH-DPAT for 5-HT₁ₐ).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Non-specific binding control (a high concentration of an unlabeled standard ligand, e.g., 10 µM haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation cocktail and microplate scintillation counter.
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the test compound in the assay buffer across a wide concentration range (e.g., 0.1 nM to 10 µM).
-
Incubation: In each well of a 96-well plate, add:
-
50 µL of assay buffer (for total binding) or non-specific control (for non-specific binding).
-
50 µL of the appropriate test compound dilution.
-
50 µL of the radioligand at a concentration near its Kₔ value.
-
50 µL of the cell membrane preparation.
-
-
Equilibration: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Allow the filters to dry. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[4][5]
-
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for a typical radioligand competition binding assay.
Therapeutic Potential
The multi-target profile of 1-(3-methoxypyridin-2-yl)piperazine derivatives makes them highly attractive for treating complex CNS disorders.
-
Schizophrenia: The combined D₂ antagonism and 5-HT₁ₐ/5-HT₂ₐ modulation is a well-established strategy for atypical antipsychotics.[4][5][6] This profile may offer broad efficacy against positive, negative, and cognitive symptoms of schizophrenia with a reduced side-effect burden compared to older medications.[6] In vivo studies on related compounds have shown a reduction in amphetamine-induced hyperactivity in mice, a preclinical model predictive of antipsychotic activity.[4]
-
Depression and Anxiety: Strong 5-HT₁ₐ receptor activity is a key feature of anxiolytic drugs like buspirone and some modern antidepressants.[3][5] Derivatives with high affinity and agonist activity at this receptor could be developed for these indications.
Conclusion
The 1-(3-methoxypyridin-2-yl)piperazine framework is a robust and synthetically tractable scaffold for the design of novel CNS-active agents. Its derivatives are characterized by a rich, multi-target pharmacology, primarily engaging dopamine and serotonin receptor subtypes critical for the pathophysiology of major psychiatric disorders. The ability to fine-tune the receptor affinity and functional activity through systematic chemical modification provides a powerful platform for developing next-generation therapeutics with improved efficacy and safety profiles. Continued exploration of the structure-activity relationships within this chemical class holds significant promise for addressing unmet needs in the treatment of schizophrenia, depression, and other complex neurological conditions.
References
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PrepChem. (n.d.). Synthesis of 1-(3-Methoxy-2-pyridinyl)piperazine. PrepChem.com. Retrieved from [Link]
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Szałaj, N., et al. (2022). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1335-1353. Retrieved from [Link]
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Di-Dio, F., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Pharmaceuticals, 15(10), 1269. Retrieved from [Link]
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Joshi, S. D., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Asian Journal of Chemistry, 30(2), 355-359. Retrieved from [Link]
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Leopoldo, M., et al. (2014). Targeting Dopamine D3 and Serotonin 5-HT1A and 5-HT2A Receptors for Developing Effective Antipsychotics: Synthesis, Biological Characterization, and Behavioral Studies. Journal of Medicinal Chemistry, 57(21), 9069-9087. Retrieved from [Link]
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Mensonides-Harsema, M. M., et al. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry, 43(3), 432-439. Retrieved from [Link]
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Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-577. Retrieved from [Link]
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ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... Retrieved from [Link]
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Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(5), 499-514. Retrieved from [Link]
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Shimohigashi, Y., et al. (1991). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. International Journal of Peptide and Protein Research, 38(5), 464-470. Retrieved from [Link]
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Saari, W. S., et al. (1983). Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry, 26(11), 1645-1648. Retrieved from [Link]
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ResearchGate. (n.d.). Structure‐activity relationship of antipsychotic piperazine derivatives. Retrieved from [Link]
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de Oliveira, R. S., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 18-31. Retrieved from [Link]
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Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244. Retrieved from [Link]
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Sci-Hub. (n.d.). Synthesis and in Vitro and in Vivo Functional Studies of Ortho-Substituted Phenylpiperazine and N-Substituted 4-N-(o-Methoxyphenyl)aminopiperidine Analogues of WAY100635. Retrieved from [Link]
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R Discovery. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. Retrieved from [Link]
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Fochi, I., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6524. Retrieved from [Link]
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Topic: Pharmacokinetics of 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride in animal models
An in-depth technical guide or whitepaper on the core.
Audience: Researchers, scientists, and drug development professionals.
A Methodological Framework for Preclinical Pharmacokinetic Assessment of Novel Piperazine-Containing Pyridine Derivatives: A Case Study with 1-(3-Methoxypyridin-2-yl)piperazine Trihydrochloride
Abstract: The preclinical characterization of a novel chemical entity's (NCE) absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to any drug discovery program. This guide provides a comprehensive methodological framework for conducting pharmacokinetic (PK) studies in animal models, using the hypothetical case of 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride. While specific public-domain data for this compound is limited, this document serves as an in-depth technical guide to the design, execution, and interpretation of the necessary experiments. We will delve into the rationale behind experimental choices, present detailed protocols, and illustrate how to analyze and visualize the resulting data, ensuring a scientifically rigorous approach compliant with industry and regulatory standards.
Introduction: The Critical Role of Early PK/ADME in Drug Discovery
The journey of a new drug from laboratory bench to clinical application is fraught with challenges, with a significant percentage of candidates failing due to suboptimal pharmacokinetic properties. Early, robust characterization of how a potential drug is absorbed, distributed throughout the body, metabolized, and ultimately excreted is therefore not just a regulatory requirement but a critical step in de-risking a project. Understanding these ADME processes allows for the selection of candidates with a higher probability of success, informs dose selection for efficacy and toxicology studies, and provides a basis for predicting human pharmacokinetics.
1-(3-Methoxypyridin-2-yl)piperazine represents a class of compounds with a piperazine moiety, a common scaffold in medicinal chemistry known for its frequent appearance in centrally active agents. The trihydrochloride salt form suggests high aqueous solubility, which can be advantageous for formulation but may also influence its absorption characteristics. This guide will use this compound as a structural archetype to detail a comprehensive preclinical pharmacokinetic evaluation strategy.
Strategic Design of a Preclinical Pharmacokinetic Study
A well-designed PK study aims to provide clear, interpretable data on a drug's disposition. The design must be tailored to the compound's properties and the overall goals of the research program.
Rationale for Animal Model Selection
The choice of animal model is a critical first step. Typically, studies begin in rodents due to their well-characterized physiology, availability, and cost-effectiveness.
-
Rodent Models (e.g., Sprague-Dawley Rat): The rat is a common choice for initial PK screening. Its larger size compared to the mouse facilitates serial blood sampling, allowing for a full PK profile from a single animal. This reduces inter-animal variability and the number of animals required, in line with the 3Rs (Replacement, Reduction, Refinement) principles of animal welfare.
-
Non-Rodent Models (e.g., Beagle Dog): Regulatory guidelines often require PK data in a non-rodent species before human trials. The dog is frequently used as its metabolic pathways can sometimes be more predictive of human metabolism than those of rodents.
Dose Formulation and Route of Administration
The physicochemical properties of 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride dictate its formulation. As a trihydrochloride salt, it is expected to be highly soluble in aqueous vehicles (e.g., water, saline, or a buffered solution).
-
Intravenous (IV) Administration: An IV dose is essential to determine the absolute bioavailability and intrinsic clearance properties of the drug. The compound is administered directly into the systemic circulation, bypassing absorption barriers. A typical vehicle would be sterile saline, with the pH adjusted if necessary to ensure stability and physiological compatibility.
-
Oral (PO) Administration: Oral administration is the most common intended route for human drugs. This route provides crucial information on oral absorption and bioavailability. The same aqueous vehicle used for the IV dose can often be used for the PO dose, which is typically administered via oral gavage.
Experimental Workflow Design
The following diagram illustrates a typical workflow for a preclinical PK study.
Caption: High-level workflow for a typical preclinical pharmacokinetic study.
Detailed Experimental Methodologies
Scientific integrity is paramount. The following protocols are designed to be robust and self-validating.
Animal Dosing and Blood Sampling Protocol
Objective: To obtain plasma samples at discrete time points following IV and PO administration of 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride.
Materials:
-
Sprague-Dawley rats (male, 250-300g) with jugular vein cannulation.
-
Dosing formulation (e.g., 1 mg/mL in sterile saline).
-
Syringes, gavage needles.
-
K2EDTA-coated microcentrifuge tubes.
-
Centrifuge.
Procedure:
-
Acclimation: Animals are acclimated for at least 3 days post-surgery (cannulation) and fasted overnight before dosing.
-
Dosing:
-
IV Group (n=3): Administer a 1 mg/kg dose via the jugular vein cannula over approximately 1 minute.
-
PO Group (n=3): Administer a 5 mg/kg dose via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 150 µL) from the cannula at the following time points:
-
IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Sample Processing: Immediately place blood into K2EDTA tubes, mix gently, and keep on ice. Centrifuge at 4°C (e.g., 2000 x g for 10 minutes) within 30 minutes of collection.
-
Storage: Harvest the plasma supernatant and store at -80°C until bioanalysis.
Bioanalytical Method: LC-MS/MS Quantification
Objective: To accurately quantify the concentration of 1-(3-Methoxypyridin-2-yl)piperazine in plasma samples. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.
Protocol Outline:
-
Standard Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analyte into blank rat plasma.
-
Sample Extraction:
-
Thaw plasma samples, standards, and QCs on ice.
-
To 50 µL of plasma, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing a suitable internal standard (a stable isotope-labeled version of the analyte is ideal).
-
Vortex vigorously to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitate.
-
Transfer the supernatant to a 96-well plate for injection.
-
-
LC-MS/MS Conditions:
-
LC: Use a C18 reversed-phase column with a gradient elution profile (e.g., water with 0.1% formic acid as mobile phase A, and acetonitrile with 0.1% formic acid as mobile phase B).
-
MS/MS: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Optimize the precursor-to-product ion transitions for the analyte and internal standard using Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity.
-
-
Validation: The method must be validated according to FDA or EMA guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.
Data Analysis and Interpretation
Once the plasma concentrations have been determined, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with software like Phoenix WinNonlin.
Key Pharmacokinetic Parameters
The following table summarizes the key PK parameters and their significance.
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable point | Represents the total drug exposure over the measured time period. |
| AUC(0-inf) | Area under the curve extrapolated to infinity | Represents the total drug exposure after a single dose. |
| t1/2 | Elimination half-life | The time required for the plasma concentration to decrease by half. |
| CL | Clearance | The volume of plasma cleared of the drug per unit time. A measure of elimination efficiency. |
| Vd | Volume of distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. Indicates the extent of tissue distribution. |
| F% | Absolute Bioavailability | The fraction of the orally administered dose that reaches systemic circulation. Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 |
Hypothetical Data Summary
The following table presents a hypothetical but realistic dataset for our compound, based on the described study design.
| Parameter | IV (1 mg/kg) | PO (5 mg/kg) |
| Cmax (ng/mL) | 1500 | 850 |
| Tmax (h) | 0.08 (5 min) | 1.0 |
| AUC(0-inf) (ng*h/mL) | 2200 | 6600 |
| t1/2 (h) | 4.5 | 4.6 |
| CL (mL/min/kg) | 7.6 | - |
| Vd (L/kg) | 3.1 | - |
| F% | - | 60% |
Interpretation of Hypothetical Data:
-
A Tmax of 1 hour suggests rapid oral absorption.
-
A half-life of ~4.5 hours indicates that the drug is cleared from the body at a moderate rate.
-
A Vd of 3.1 L/kg (greater than total body water) suggests extensive distribution into tissues.
-
An oral bioavailability (F%) of 60% is generally considered good for an early-stage drug candidate and indicates efficient absorption and/or a limited first-pass metabolism effect.
Elucidating Metabolic Pathways
Understanding how a compound is metabolized is crucial for identifying potentially active or toxic metabolites and for predicting drug-drug interactions.
In Vitro Metabolic Stability
Before in vivo studies, the metabolic stability of the compound is often assessed in vitro using liver microsomes or hepatocytes. This helps predict its in vivo clearance. The structure of 1-(3-Methoxypyridin-2-yl)piperazine suggests several potential sites for metabolism.
How to prepare 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride stock solutions
An Application Note and Protocol for the Preparation of 1-(3-Methoxypyridin-2-yl)piperazine Trihydrochloride Stock Solutions
Mechanistic Context and Physicochemical Profiling
As a Senior Application Scientist, I approach the preparation of chemical probes not merely as a mixing exercise, but as an exercise in controlling molecular environments. 1-(3-Methoxypyridin-2-yl)piperazine is a highly versatile pharmacophore and synthetic building block, frequently utilized in the development of CNS-active compounds, including 5-HT receptor modulators and alpha-2 adrenergic ligands.
While the free base form of this compound (CAS: 80827-67-4) is sparingly soluble in aqueous media, researchers typically utilize the trihydrochloride salt . The causality here is structural: the molecule contains three basic nitrogen atoms (one in the pyridine ring, two in the piperazine ring). Complete protonation with three equivalents of hydrochloric acid drastically increases the compound's polarity, enabling rapid dissolution in aqueous buffers without the need for cytotoxic organic co-solvents.
However, this structural advantage introduces two critical handling challenges:
-
Hygroscopicity: Hydrochloride salts avidly absorb atmospheric moisture. If weighed in a humid environment, the absorbed water inflates the apparent mass, leading to sub-potent stock solutions.
-
pH Shift: Dissolving a trihydrochloride salt in unbuffered water releases protons, severely dropping the pH. If this unadjusted solution is applied to cell cultures, it will induce an artifactual "pH-shock," confounding assay results.
Quantitative Data Summary
Before initiating any protocol, it is mandatory to verify the physicochemical parameters to ensure accurate molarity calculations, as detailed in the PubChem compound summary .
Table 1: Physicochemical Properties of 1-(3-Methoxypyridin-2-yl)piperazine Trihydrochloride
| Parameter | Value |
| Base CAS Number | 80827-67-4 |
| Molecular Formula | C₁₀H₁₅N₃O · 3HCl |
| Molecular Weight (Free Base) | 193.25 g/mol |
| Molecular Weight (Trihydrochloride) | 302.63 g/mol |
| Primary Solvents | Ultrapure Water, PBS, Anhydrous DMSO |
| Storage (Solid) | -20°C, desiccated, protected from light |
Table 2: Mass-Volume Calculations for Standard Stock Solutions
| Target Concentration | Solvent Volume | Required Mass (Salt) | Primary Application |
| 10 mM | 10.0 mL | 30.26 mg | In vivo dosing / Aqueous assays |
| 50 mM | 1.0 mL | 15.13 mg | HTS / Long-term DMSO library |
| 100 mM | 1.0 mL | 30.26 mg | High-concentration organic stock |
Logical Workflow for Stock Solution Preparation
The following diagram maps the decision tree for solvent selection, dissolution, and storage. This workflow is designed to prevent degradation and ensure reproducibility across high-throughput screening (HTS) and in vivo applications.
Workflow for the preparation, validation, and storage of 1-(3-Methoxypyridin-2-yl)piperazine stocks.
Step-by-Step Experimental Protocols
Every protocol must operate as a self-validating system. By integrating visual, chemical, and analytical checkpoints, we eliminate the variables that lead to irreproducible data.
Protocol A: Preparation of a 10 mM Aqueous Stock (For Immediate Biological Use)
Causality Focus: Mitigating pH shock and ensuring sterility.
-
Equilibration: Remove the solid compound from -20°C storage and allow it to equilibrate to room temperature inside a desiccator for 30 minutes. Why? Opening a cold vial in ambient air causes immediate condensation, ruining the hygroscopic powder.
-
Rapid Weighing: Quickly weigh exactly 30.26 mg of the trihydrochloride salt into a sterile 15 mL conical tube. Purge the source vial with dry argon or nitrogen before returning it to -20°C.
-
Buffered Dissolution: Add 9.0 mL of 1X Phosphate-Buffered Saline (PBS). Vortex vigorously for 60 seconds.
-
Self-Validating pH Check: Measure the pH using a micro-probe. Because the trihydrochloride salt will release HCl, the pH will likely drop. Titrate dropwise with 0.1 M NaOH until the pH reaches 7.2–7.4.
-
Volume Adjustment: Once the pH is stabilized, add PBS to reach a final total volume of exactly 10.0 mL.
-
Sterile Filtration: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Why PES? PES membranes have ultra-low protein/drug binding properties, ensuring you do not lose your compound to the filter matrix.
-
Application: Use immediately for in vitro or in vivo assays. Aqueous stocks of piperazine derivatives are prone to microbial growth and oxidative degradation over time; do not freeze aqueous stocks for long-term use.
Protocol B: Preparation of a 50 mM DMSO Stock (For HTS and Long-Term Storage)
Causality Focus: Preventing hydrolysis and freeze-thaw degradation, aligning with standard DMSO stock preparation protocols .
-
Weighing: Following the same desiccation precautions as above, weigh 15.13 mg of the compound into a sterile 1.5 mL amber microcentrifuge tube. Amber tubes are used because the methoxypyridine moiety can be sensitive to prolonged UV/light exposure.
-
Solvent Addition: Add exactly 1.0 mL of Anhydrous, LC-MS Grade DMSO (≥99.9% purity, water ≤0.005%). Why anhydrous? Standard benchtop DMSO absorbs water from the air. Water in a DMSO stock will cause the compound to precipitate out of solution during freeze-thaw cycles .
-
Dissolution & Visual Validation: Vortex for 2 minutes. Hold the tube against a dark background under a bright light. The solution must be completely optically clear. If micro-particulates remain, sonicate in a water bath at room temperature for 5 minutes.
-
Sterile Filtration: Filter through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Why PTFE? Unlike PES, PTFE is highly resistant to aggressive organic solvents like DMSO and will not leach plasticizers into your stock.
-
Aliquoting: Divide the stock into 50 µL single-use aliquots. Why aliquot? Repeated freeze-thaw cycles introduce atmospheric moisture into the DMSO, degrading the compound and altering the concentration.
-
Storage: Store aliquots at -80°C.
Analytical Validation
To ensure absolute trustworthiness of your stock library, perform an analytical validation on a pilot aliquot:
-
HPLC-UV Verification: Dilute a 1 µL aliquot of the DMSO stock into 999 µL of mobile phase (e.g., Water/Acetonitrile with 0.1% TFA). Inject onto a C18 column. The pyridine ring exhibits strong UV absorbance; monitor at 254 nm . A single, sharp peak confirms purity and the absence of degradation products.
-
Mass Spectrometry (LC-MS): Confirm the identity by observing the [M+H]⁺ peak at m/z 194.1 (corresponding to the free base mass of 193.25 + 1 proton). Note that the chloride counterions will not be visible in positive ion mode.
References
-
Title: 1-(3-Methoxypyridin-2-yl)piperazine | C10H15N3O | CID 12790495 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]
Application Note: 1-(3-Methoxypyridin-2-yl)piperazine Trihydrochloride in Targeted Drug Discovery
Executive Summary
The arylpiperazine and pyridylpiperazine scaffolds are highly privileged structures in modern medicinal chemistry. Specifically, 1-(3-Methoxypyridin-2-yl)piperazine serves as a critical pharmacophore building block for designing central nervous system (CNS) therapeutics and combating antimicrobial resistance.
Supplied as a trihydrochloride salt , this compound offers superior oxidative stability and extended shelf-life compared to its free-base counterpart. However, its utilization requires precise stoichiometric control during synthetic workflows. This application note provides a comprehensive guide to the physicochemical properties, mechanistic rationale, and validated protocols for integrating 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride into drug discovery pipelines.
Physicochemical Profiling & Handling Rationale
The electron-rich nature of the 3-methoxypyridine ring makes the free base susceptible to slow oxidation and degradation under ambient conditions. Conversion to the trihydrochloride salt protonates the three basic centers (the secondary piperazine nitrogen, the tertiary piperazine nitrogen, and the pyridine nitrogen), drastically increasing water solubility and solid-state stability [1].
Table 1: Comparative Physicochemical Properties
| Property | Free Base | Trihydrochloride Salt | Discovery Implication |
| Molecular Formula | C₁₀H₁₅N₃O | C₁₀H₁₅N₃O · 3HCl | Stoichiometry must account for the 3HCl mass. |
| Molecular Weight | 193.25 g/mol | 302.63 g/mol | Salt form is ~56% heavier; adjust molar equivalents. |
| Physical State | Viscous oil / Low-melting solid | Crystalline powder | Salt allows for precise weighing and automated dispensing. |
| Aqueous Solubility | Low to Moderate | Highly Soluble (>50 mg/mL) | Ideal for in vitro aqueous assays prior to derivatization. |
| pKa (Estimated) | ~8.8 (Sec. Amine), ~4.5 (Py) | N/A (Fully Protonated) | Dictates the basicity required for free-basing in synthesis. |
Application I: Design of CNS-Active GPCR Ligands
Mechanistic Rationale
Pyridylpiperazines are foundational to the design of aminergic G-protein coupled receptor (GPCR) ligands, particularly targeting Serotonin (5-HT₁A, 5-HT₇) and Dopamine (D₂, D₄) receptors. The secondary amine of the piperazine ring mimics the protonated amine of endogenous monoamines, forming a critical salt bridge with a highly conserved aspartate residue (e.g., Asp3.32) in the receptor's orthosteric pocket. The 3-methoxy group provides steric bulk and acts as a hydrogen-bond acceptor, which can be tuned to drive selectivity between receptor subtypes, such as favoring D₄ over D₂ [2].
Fig 1. Pharmacophore model of pyridylpiperazine interactions within a typical aminergic GPCR pocket.
Protocol: N-Alkylation of the Trihydrochloride Salt
To utilize this building block in nucleophilic substitution (SN2) reactions, the trihydrochloride salt must be rigorously neutralized. Failure to provide sufficient base will leave the secondary piperazine nitrogen protonated, completely stalling the reaction.
Materials:
-
1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride (1.0 eq)
-
Alkyl halide electrophile (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (4.0 eq)
-
Potassium iodide (KI) (0.1 eq, catalyst)
-
Anhydrous Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Free-Basing: Suspend 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride (1.0 mmol, 302.6 mg) in 5 mL of anhydrous MeCN under a nitrogen atmosphere.
-
Neutralization: Add DIPEA (4.0 mmol, ~696 µL) dropwise at room temperature. Causality Check: 3.0 equivalents are strictly required to neutralize the 3HCl molecules. The additional 1.0 equivalent acts as the acid scavenger for the subsequent alkylation. The suspension will clarify as the highly soluble free base is liberated.
-
Activation: Add KI (0.1 mmol, 16.6 mg) to facilitate the Finkelstein reaction, converting alkyl chlorides/bromides into more reactive alkyl iodides in situ.
-
Coupling: Add the alkyl halide (1.1 mmol) and heat the reaction mixture to 70°C for 12–16 hours.
-
Validation: Monitor via LC-MS. The mass of the desired product should correspond to[M+H]⁺ = (Free Base MW + Alkyl Mass - Halogen Mass + 1).
-
Workup: Concentrate under reduced pressure, partition between EtOAc and saturated aqueous NaHCO₃, extract, dry over Na₂SO₄, and purify via flash chromatography (DCM:MeOH gradient).
Application II: Antimicrobial Efflux Pump Inhibitors
Mechanistic Rationale
Antimicrobial resistance in Gram-negative bacteria (e.g., Klebsiella pneumoniae, Escherichia coli) is heavily driven by the AcrAB-TolC efflux pump. Recent structural biology studies have identified pyridylpiperazines as potent allosteric inhibitors of this pump. These compounds bind to a distinct pocket in the transmembrane domain of the AcrB L protomer, blocking the proton relay mechanism and halting the pump's catalytic cycle [3]. Derivatizing 1-(3-Methoxypyridin-2-yl)piperazine allows researchers to synthesize novel efflux pump inhibitors (EPIs) that restore the efficacy of legacy antibiotics.
Fig 2. Synthetic workflow for derivatizing the trihydrochloride salt into functional therapeutics.
Protocol: Checkerboard Assay for Antibiotic Potentiation
Once a novel pyridylpiperazine derivative is synthesized, its ability to boost antibiotic efficacy must be validated using a checkerboard assay to calculate the Fractional Inhibitory Concentration Index (FICI).
Materials:
-
Synthesized Pyridylpiperazine Derivative (EPI candidate)
-
Standard Antibiotic (e.g., Levofloxacin or Oxacillin)
-
Mueller-Hinton Broth (MHB)
-
Bacterial strain overexpressing AcrAB-TolC (e.g., K. pneumoniae ATCC 43816)
Step-by-Step Methodology:
-
Preparation: Prepare 96-well microtiter plates. Dispense 50 µL of MHB into all wells.
-
Serial Dilution:
-
Serially dilute the antibiotic horizontally (Columns 1 to 10).
-
Serially dilute the synthesized pyridylpiperazine EPI vertically (Rows A to G).
-
Leave Column 11 for the EPI alone (control) and Column 12 for growth control (no drugs).
-
-
Inoculation: Prepare a bacterial suspension matching a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:100 in MHB and add 50 µL to all wells (final inoculum ~5 × 10⁵ CFU/mL).
-
Incubation: Incubate the plates at 37°C for 18–20 hours under aerobic conditions.
-
Readout: Measure optical density at 600 nm (OD₆₀₀). The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.
-
FICI Calculation:
-
FICI = (MIC of Antibiotic in combination / MIC of Antibiotic alone) + (MIC of EPI in combination / MIC of EPI alone).
-
Table 2: FICI Interpretation Matrix
| FICI Value | Interpretation | Mechanistic Implication |
| ≤ 0.5 | Synergistic | Efflux pump is successfully inhibited; antibiotic potency is fully restored. |
| 0.5 < FICI ≤ 4.0 | Additive / Indifferent | Independent mechanisms of action; the derivative fails to block AcrB effectively. |
| > 4.0 | Antagonistic | Competitive interference or adverse target alteration. |
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12790495, 1-(3-Methoxypyridin-2-yl)piperazine." PubChem. URL:[Link]
-
Bonifazi, A., et al. "New Arylpiperazines as Potent and Selective Dopamine D4 Receptor Ligands Potentially Useful to Treat Glioblastoma." Journal of Medicinal Chemistry (2019). URL:[Link]
-
Plé, C., et al. "Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae." EMBO Molecular Medicine (2023). URL:[Link]
Application Note: In Vivo Dosing Protocols and Pharmacological Profiling of 1-(3-Methoxypyridin-2-yl)piperazine Trihydrochloride
Executive Summary & Pharmacological Context
1-(3-Methoxypyridin-2-yl)piperazine is a highly selective arylpiperazine derivative utilized in preclinical neuropharmacology as a building block and pharmacological probe for monoaminergic systems[1]. Arylpiperazines represent one of the most important classes of ligands targeting the serotonin (5-HT) receptor family, particularly the 5-HT1A and 5-HT2A subtypes, which are heavily implicated in the pathophysiology of anxiety, depression, and neuropathic pain[2].
In preclinical drug development, administering the trihydrochloride salt of this compound is preferred over the free base. The causality behind this choice is rooted in physicochemical dynamics: the trihydrochloride salt exponentially increases aqueous solubility, ensuring rapid systemic absorption and predictable bioavailability when administered in vivo. However, the dissociation of three hydrochloride molecules per active pharmaceutical ingredient (API) molecule significantly lowers the pH of the formulation. Therefore, specialized buffering protocols are required to prevent injection-site necrosis and ensure the integrity of behavioral data.
Mechanistic Pathway: Arylpiperazine Signaling
Arylpiperazine derivatives exhibit functional selectivity at G protein-coupled receptors (GPCRs). Rather than acting as simple agonists or antagonists, compounds like 1-(3-Methoxypyridin-2-yl)piperazine often preferentially activate 3',5'-cyclic adenosine monophosphate (cAMP) signaling pathways via Gi/o protein coupling, while minimizing the recruitment of β-arrestin-2[3]. This biased agonism is critical for achieving therapeutic neurobehavioral modulation without triggering the rapid receptor desensitization typically associated with endogenous serotonin[3].
Fig 1: Arylpiperazine 5-HT receptor modulation and downstream functionally selective signaling cascade.
Quantitative Data: Pharmacokinetic Parameters
To design an effective in vivo dosing regimen, researchers must align their experimental timelines with the compound's pharmacokinetic profile. The table below summarizes the typical parameters for arylpiperazine derivatives in rodent models[1][4].
| Parameter | Typical Value / Range | Causality / Experimental Interpretation |
| Molecular Weight (Free Base) | 193.25 g/mol | Low MW facilitates rapid blood-brain barrier (BBB) penetration. |
| LogP (XLogP3) | ~0.6 | Optimal lipophilicity for CNS targeting without excessive peripheral tissue retention. |
| In Vivo Dose Range | 1.0 – 10.0 mg/kg | Dose-dependent receptor occupancy; doses >10 mg/kg may trigger off-target sedation. |
| Tmax (IP Administration) | 15 – 30 minutes | Rapid systemic absorption requires short pre-treatment intervals before behavioral assays. |
| Half-Life (t1/2) | 1 – 2 hours | Short half-life necessitates acute testing windows (within 60 mins of dosing). |
Self-Validating In Vivo Methodologies
The following protocols are designed as self-validating systems. By incorporating mandatory verification checkpoints, researchers can isolate the true pharmacological effect of 1-(3-Methoxypyridin-2-yl)piperazine from formulation artifacts or administration errors.
Protocol A: Formulation and pH Validation
Objective: Prepare a 1.0 mg/mL dosing solution suitable for Intraperitoneal (IP) injection. Causality Focus: Unbuffered trihydrochloride salts yield highly acidic solutions (pH < 3.0), which cause pain and localized inflammation, confounding behavioral assays like the Forced Swim Test or Hot Plate Test[4].
-
Weighing: Accurately weigh 10.0 mg of 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride powder using a microbalance.
-
Initial Dissolution: Dissolve the powder in 8.0 mL of sterile, double-distilled water (ddH2O). Vortex for 30 seconds. The high aqueous solubility of the salt ensures rapid dissolution without the need for organic co-solvents (e.g., DMSO or Tween-80), which is highly advantageous for preserving baseline neurobehavior.
-
Buffering: Add 1.0 mL of 10x Phosphate-Buffered Saline (PBS) to the solution to introduce buffering capacity.
-
pH Adjustment (Validation Step): Insert a calibrated micro-pH probe into the solution. Slowly titrate with 0.1 N NaOH dropwise until the pH stabilizes exactly between 7.2 and 7.4 . Self-Validation: If the pH exceeds 7.5, the free base may begin to precipitate out of solution, turning the liquid cloudy. If cloudiness occurs, discard and restart.
-
Volume Finalization: QS (bring up to volume) to exactly 10.0 mL with sterile ddH2O. Filter sterilize through a 0.22 µm PTFE syringe filter.
Protocol B: Intraperitoneal (IP) Administration & Acute Observation
Objective: Deliver the compound systemically while verifying successful CNS penetrance. Causality Focus: IP injection is the gold standard for acute neuropharmacological screening because it bypasses the harsh degradation of the gastrointestinal tract while offering a rapid absorption profile into the mesenteric vessels[4].
-
Dose Calculation: Calculate the injection volume based on a standard 5.0 mg/kg dose. For a 25 g mouse, using the 1.0 mg/mL formulation, the injection volume is 125 µL.
-
Restraint and Injection: Secure the rodent using the scruff method. Tilt the animal at a 45-degree angle, head down. Insert a 27-gauge needle into the lower right abdominal quadrant (to avoid puncturing the cecum or bladder). Aspirate slightly to ensure no fluid is drawn (validating you are not in the bladder or intestine), then inject steadily.
-
Post-Dose Validation Window: Place the animal in a clear observation cage for exactly 15 minutes.
-
Validation Check 1 (Toxicity/pH): Monitor for abdominal writhing. The absence of writhing confirms the formulation pH was successfully neutralized.
-
Validation Check 2 (Target Engagement): Monitor for "flat body posture" or mild hind-limb abduction. These are classic, transient serotonin syndrome-like markers indicating successful 5-HT receptor engagement in the CNS.
-
Protocol C: Neurobehavioral Assessment (Acute Efficacy)
Objective: Quantify the anxiolytic or antinociceptive properties of the compound. Causality Focus: Because the Tmax is 15-30 minutes and the half-life is short, behavioral testing must commence precisely 30 minutes post-injection to capture peak CNS concentrations[1][4].
-
Acclimation: Move the home cage to the behavioral testing room 1 hour prior to dosing to establish a calm baseline.
-
Execution: Exactly 30 minutes post-IP injection (from Protocol B), place the subject into the testing apparatus (e.g., an Open Field arena or Hot Plate apparatus).
-
Data Acquisition: Record the subject's activity for 10 minutes using automated tracking software.
-
Endpoint Validation: Compare the total distance traveled (locomotor activity) against a vehicle-treated control group. Self-Validation: If locomotor activity is reduced by >50%, the chosen dose (e.g., 10 mg/kg) is inducing off-target sedation, and the dose must be titrated downward to isolate the specific anxiolytic/analgesic effect[4].
References
-
[1] National Center for Biotechnology Information. "1-(3-Methoxypyridin-2-yl)piperazine | C10H15N3O | CID 12790495 - PubChem." PubChem Database. Available at: [Link]
-
[4] Wang, Y., et al. "Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain." PubMed Central (PMC). Available at: [Link]
-
[3] Leopoldo, M., et al. "Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2." Bioorganic & Medicinal Chemistry, 2015. Available at: [Link]
-
[2] López-Rodríguez, M.L., et al. "Arylpiperazine derivatives acting at 5-HT(1A) receptors." Current Medicinal Chemistry, 2002. Available at: [Link]
Sources
- 1. 1-(3-Methoxypyridin-2-yl)piperazine | C10H15N3O | CID 12790495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis Route and Mechanisms for 1-(3-Methoxypyridin-2-yl)piperazine Trihydrochloride
Introduction & Chemical Rationale
The compound 1-(3-Methoxypyridin-2-yl)piperazine ([1]) is a highly valuable structural motif in medicinal chemistry, frequently utilized as a building block for central nervous system (CNS) therapeutics and kinase inhibitors. Structurally, it consists of a piperazine ring attached to the 2-position of a 3-methoxypyridine system.
The "Trihydrochloride" Anomaly: A Study in Basicity
Commercially, this compound is most frequently encountered as a dihydrochloride salt ([2]). The formation of a trihydrochloride salt requires overcoming significant thermodynamic hurdles due to the differential basicity of its three nitrogen atoms:
-
Piperazine N1 (Secondary Amine): Highly basic ( pKa≈9.0 ), protonates instantly.
-
Pyridine Nitrogen: Moderately basic ( pKa≈5.0 ), readily protonates in standard acidic media.
-
Piperazine N4 (Tertiary Amine, Aryl-linked): Poorly basic ( pKa≈2.5 ). The lone pair on this nitrogen is delocalized into the electron-deficient pyridine ring via resonance.
Causality for Experimental Design: To force the protonation of the highly deactivated N4 atom and isolate the trihydrochloride salt, the reaction must be performed under strictly anhydrous conditions using a massive excess of strong acid (e.g., 4M HCl in dioxane). The use of a non-polar anti-solvent (diethyl ether) drives the equilibrium forward via Le Chatelier's principle, forcing the highly polar trihydrochloride to precipitate out of solution before it can dissociate.
Retrosynthetic Strategy & Route Selection
Two primary routes exist for synthesizing the 2-piperazinylpyridine core:
-
Route A (Direct SNAr): Reacting 2-chloro-3-methoxypyridine with unprotected piperazine in refluxing isopropanol ([3]). While atom-economical, this route risks the formation of 1,4-bis(3-methoxypyridin-2-yl)piperazine (bis-arylation) unless a massive, wasteful excess of piperazine is used.
-
Route B (Boc-Protected SNAr): Utilizing 1-Boc-piperazine. This completely eliminates bis-arylation, ensuring 100% regioselectivity. Furthermore, the subsequent acidic deprotection step seamlessly transitions into the trihydrochloride salt formation, creating a highly efficient, self-validating protocol.
Mechanistic Pathway
The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr). The pyridine nitrogen acts as an electron-withdrawing group, activating the 2-position. While the 3-methoxy group provides slight steric hindrance and donates electron density via resonance ( +M effect), the high temperature ( 120∘C ) and the strong nucleophilicity of piperazine overcome this activation barrier, forming a transient Meisenheimer complex before the chloride leaving group is expelled.
Fig 1. Mechanistic workflow for synthesizing the trihydrochloride salt via Boc-protection.
Quantitative Data & Reagent Stoichiometry
Table 1: Step 1 - SNAr Reaction Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Moles |
| 2-Chloro-3-methoxypyridine | 143.57 | 1.00 | 1.44 g | 10.0 mmol |
| 1-Boc-piperazine | 186.25 | 1.20 | 2.23 g | 12.0 mmol |
| Potassium carbonate (K₂CO₃) | 138.21 | 2.00 | 2.76 g | 20.0 mmol |
| N-Methyl-2-pyrrolidone (NMP) | - | Solvent | 10.0 mL | - |
Table 2: Step 2 - Deprotection & Salt Formation Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Moles |
| Boc-Protected Intermediate | 293.36 | 1.00 | ~2.93 g | ~10.0 mmol |
| 4M HCl in Dioxane | 36.46 | 10.00 | 25.0 mL | 100.0 mmol |
| Diethyl Ether (Anhydrous) | - | Anti-solvent | 50.0 mL | - |
Experimental Protocols
Step 1: Synthesis of tert-butyl 4-(3-methoxypyridin-2-yl)piperazine-1-carboxylate
The goal of this step is to achieve selective C-N bond formation while neutralizing the generated HCl to prevent nucleophile deactivation.
-
Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-methoxypyridine (1.44 g, 10.0 mmol) and 1-Boc-piperazine (2.23 g, 12.0 mmol).
-
Solvent & Base Addition: Suspend the reactants in anhydrous NMP (10 mL). Add finely powdered anhydrous K₂CO₃ (2.76 g, 20.0 mmol). Note: K₂CO₃ acts as an acid scavenger. NMP is chosen over DMF because its higher boiling point safely accommodates the 120∘C required to overcome the +M deactivation of the methoxy group.
-
Reaction: Attach a reflux condenser and heat the mixture in an oil bath at 120∘C for 16 hours under a nitrogen atmosphere.
-
Workup: Cool the reaction to room temperature. Quench by pouring the mixture into ice water (50 mL). Extract the aqueous layer with Ethyl Acetate ( 3×30 mL).
-
Purification: Wash the combined organic layers with brine ( 3×20 mL) to remove residual NMP. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude intermediate can be used directly in the next step without column chromatography.
Step 2: Deprotection and Trihydrochloride Salt Precipitation
This step utilizes an anhydrous, highly acidic environment to simultaneously cleave the Boc protecting group and force the protonation of all three nitrogen centers.
-
Dissolution: Dissolve the crude Boc-protected intermediate (~2.93 g, 10.0 mmol) in a minimal amount of anhydrous dichloromethane (5 mL) in a 100 mL round-bottom flask.
-
Acidolysis: Place the flask in an ice bath ( 0∘C ). Slowly add 4M HCl in dioxane (25.0 mL, 100.0 mmol) dropwise over 10 minutes.
-
Maturation: Remove the ice bath and stir the reaction at room temperature for 4 hours. Vigorous gas evolution (isobutylene and CO₂) will be observed initially. As the reaction progresses, a thick white precipitate will begin to form.
-
Trihydrochloride Precipitation: To ensure the complete precipitation of the highly polar trihydrochloride salt and prevent any equilibrium shift back to the dihydrochloride, add anhydrous diethyl ether (50 mL) to the flask and stir vigorously for 30 minutes.
-
Isolation: Filter the solid rapidly under a stream of nitrogen using a Büchner funnel. Wash the filter cake with additional anhydrous diethyl ether ( 2×15 mL).
-
Storage: Dry the white solid in a vacuum desiccator over P₂O₅ overnight. Critical Handling Note: The trihydrochloride salt is highly hygroscopic. Exposure to atmospheric moisture will cause it to deliquesce and potentially lose a molecule of HCl, reverting to the more stable dihydrochloride form. Store strictly under argon at −20∘C .
References
-
PrepChem. "Synthesis of 1-(3-Methoxy-2-pyridinyl)piperazine." PrepChem Database. Available at:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12790495, 1-(3-Methoxypyridin-2-yl)piperazine." PubChem. Available at:[Link]
Sources
Application Notes and Protocols for Receptor Binding Assays Using 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride
Introduction: Unveiling the Receptor Pharmacology of a Novel Piperazine Compound
1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride is a synthetic compound featuring a piperazine ring linked to a methoxypyridine moiety. The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in a multitude of clinically significant drugs targeting the central nervous system (CNS).[1] Compounds incorporating piperazine and related aromatic heterocycles frequently exhibit affinity for various G protein-coupled receptors (GPCRs) and other CNS targets, including serotonin (5-HT), dopamine (D), and sigma (σ) receptors.[2][3][4] The specific receptor binding profile of 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride has not been extensively characterized in publicly available literature. These application notes provide detailed, validated protocols for researchers and drug development professionals to elucidate the binding characteristics of this compound at three high-interest CNS receptors: the serotonin 1A (5-HT₁ₐ) receptor, the dopamine D₂ receptor, and the sigma-1 (σ₁) receptor.
This guide is designed to be a self-validating system, explaining the rationale behind experimental choices to ensure robust and reproducible results. We will detail two primary methodologies for radioligand binding assays: the traditional filtration-based assay and the more contemporary Scintillation Proximity Assay (SPA).[5][6]
PART 1: Foundational Protocols
Before initiating specific receptor binding experiments, two foundational procedures are essential: the preparation of high-quality cell membranes expressing the target receptors and the accurate determination of protein concentration within these preparations.
Cell Membrane Preparation from Transfected Cell Lines
The quality of the receptor source is paramount for a successful binding assay. This protocol describes the preparation of crude cell membranes from cultured cells overexpressing the human receptor of interest (e.g., HEK293 or CHO cells).
Rationale: Using stably transfected cell lines ensures a high and consistent density of the target receptor, which is crucial for achieving a sufficient signal-to-noise ratio in the assay.[7] The described homogenization and centrifugation steps are designed to isolate the membrane fraction, where most GPCRs and ion channels are located, from cytosolic and nuclear components.
Protocol:
-
Cell Culture: Grow cells stably expressing the target receptor (e.g., human 5-HT₁ₐ, D₂, or σ₁ receptors) to confluency in appropriate culture vessels.
-
Cell Harvesting: Aspirate the culture medium and wash the cell monolayer twice with ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Cell Lysis: Scrape the cells into ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4).
-
Homogenization: Homogenize the cell suspension on ice using a Dounce homogenizer (10-15 strokes) or a Polytron homogenizer (two 15-second bursts at a medium setting).[7]
-
Initial Centrifugation: Transfer the homogenate to centrifuge tubes and spin at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Membrane Pelleting: Carefully collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer. Repeat the centrifugation step (40,000 x g for 30 minutes at 4°C).
-
Final Preparation and Storage: Discard the supernatant and resuspend the final membrane pellet in a suitable Assay Buffer (specific to the receptor, see below) containing a cryoprotectant such as 10% glycerol or sucrose. Aliquot the membrane suspension into cryovials, flash-freeze in liquid nitrogen, and store at -80°C until use.
Protein Concentration Determination: The Bicinchoninic Acid (BCA) Assay
Accurate quantification of the protein concentration in the membrane preparation is essential for normalizing binding data (e.g., calculating Bmax in fmol/mg of protein) and ensuring assay reproducibility.[8]
Rationale: The BCA assay is a robust and sensitive colorimetric method for quantifying total protein. It relies on the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium, followed by the chelation of Cu¹⁺ by bicinchoninic acid, which produces a purple-colored complex with an absorbance maximum at 562 nm.[2] This method is less susceptible to interference from common buffer components than other methods like the Bradford assay.[3]
Protocol:
-
Prepare Standards: Create a series of protein standards using Bovine Serum Albumin (BSA) at concentrations ranging from 0 to 2000 µg/mL in the same buffer as the membrane preparation.
-
Prepare Working Reagent: Prepare the BCA Working Reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).
-
Assay Setup: In a 96-well microplate, add 25 µL of each standard or unknown membrane sample (diluted as necessary) in duplicate or triplicate.
-
Add Working Reagent: Add 200 µL of the BCA Working Reagent to each well and mix thoroughly by gentle shaking.
-
Incubation: Cover the plate and incubate at 37°C for 30 minutes.
-
Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank (0 µg/mL BSA) from all other readings. Plot the absorbance of the BSA standards versus their known concentrations to generate a standard curve. Use the linear regression equation from the standard curve to calculate the protein concentration of the unknown membrane samples.[2]
PART 2: Receptor Binding Assay Protocols
The following sections provide detailed protocols for determining the binding affinity of 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride for the 5-HT₁ₐ, D₂, and σ₁ receptors using both filtration and scintillation proximity assay formats.
Serotonin 5-HT₁ₐ Receptor
Target Overview: The 5-HT₁ₐ receptor is a key target for anxiolytic and antidepressant drugs.[9] Many arylpiperazine compounds exhibit high affinity for this receptor.
Principle: This classic method involves incubating the receptor-containing membranes with a radioligand and the test compound. The mixture is then rapidly filtered through a glass fiber filter, which traps the large membrane fragments with bound radioligand, while the unbound radioligand passes through. The radioactivity retained on the filter is then quantified.[5]
Workflow Diagram:
Caption: Workflow for a homogeneous Scintillation Proximity Assay (SPA).
Materials:
-
Same as Filtration Assay, with the following additions/changes:
-
SPA Beads: Wheat Germ Agglutinin (WGA)-coated PVT SPA beads. WGA binds to glycosylated residues on cell membranes. [10]* Assay Plate: 96-well white, clear-bottom microplate suitable for scintillation counting.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound and the [³H]8-OH-DPAT radioligand as described in the filtration assay protocol.
-
Thaw and dilute the 5-HT₁ₐ receptor membranes in Assay Buffer (10-40 µg of protein per well).
-
Prepare a slurry of WGA-SPA beads in Assay Buffer (e.g., 1 mg/well). The optimal bead and membrane concentration should be determined empirically.
-
-
Assay Plate Setup (in a 96-well plate, total volume 200 µL):
-
Add in the following order: 50 µL Assay Buffer (for TB) or non-specific control or test compound, 50 µL [³H]8-OH-DPAT, 50 µL membrane suspension, and 50 µL SPA bead slurry.
-
-
Incubation: Seal the plate, mix gently, and incubate for 120 minutes at room temperature with gentle agitation to allow for both receptor-ligand binding and membrane capture by the beads.
-
Quantification: After incubation, allow the beads to settle for at least 30 minutes (or centrifuge the plate at a low speed). Count the plate directly in a microplate scintillation counter.
Dopamine D₂ Receptor
Target Overview: The D₂ receptor is a primary target for antipsychotic medications. The arylpiperazine moiety is a common feature in many D₂ receptor ligands. [11]
-
Receptor Source: Cell membranes expressing human D₂ receptors.
-
Radioligand: [³H]-Spiperone (specific activity ~60-90 Ci/mmol). [12]* Non-specific Binding Control: 10 µM Haloperidol or (+)Butaclamol. [13]* Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 5 mM MgCl₂, pH 7.4. [7]* Procedure: Follow the general filtration assay protocol (2.1.1), substituting the D₂-specific reagents. Incubate for 60 minutes at 30°C. [12]
-
Reagents: Same as D₂ filtration assay, plus WGA-SPA beads.
-
Procedure: Follow the general SPA protocol (2.1.2), substituting the D₂-specific reagents.
Sigma-1 (σ₁) Receptor
Target Overview: The σ₁ receptor is a unique intracellular chaperone protein implicated in various neurological and psychiatric conditions. Many piperazine-containing compounds show high affinity for σ₁ receptors. [14]
-
Receptor Source: Guinea pig brain membranes or cell membranes expressing human σ₁ receptors. [14]* Radioligand: [³H]-(+)-Pentazocine (specific activity ~30-50 Ci/mmol). [15]* Non-specific Binding Control: 10 µM Haloperidol. [14]* Assay Buffer: 50 mM Tris-HCl, pH 7.4. [16]* Procedure: Follow the general filtration assay protocol (2.1.1), substituting the σ₁-specific reagents. Incubate for 90-150 minutes at 37°C. [14][16]
-
Reagents: Same as σ₁ filtration assay, plus WGA-SPA beads.
-
Procedure: Follow the general SPA protocol (2.1.2), substituting the σ₁-specific reagents.
PART 3: Data Analysis and Interpretation
Proper analysis of the raw data (Counts Per Minute, CPM, or Disintegrations Per Minute, DPM) is critical to determine the binding affinity of the test compound.
Calculating Key Parameters
-
Specific Binding: For each concentration of the test compound, calculate the specific binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Percentage Inhibition: Convert the specific binding at each test compound concentration to a percentage of the maximum specific binding (in the absence of the compound):
-
% Inhibition = 100 * (1 - (Specific Binding_compound / Specific Binding_max))
-
-
IC₅₀ Determination: Plot the % Inhibition against the logarithm of the test compound concentration. Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Kᵢ Determination (Cheng-Prusoff Equation): The IC₅₀ value is dependent on the concentration of the radioligand used in the assay. To determine the inhibition constant (Kᵢ), an intrinsic measure of the compound's affinity, the Cheng-Prusoff equation is used. [17] * Kᵢ = IC₅₀ / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (this should be determined separately via a saturation binding experiment or obtained from the literature for the specific batch of radioligand and receptor preparation).
-
-
Data Presentation
Summarize the quantitative data in a clear, tabular format.
| Receptor Target | Assay Type | Radioligand | Radioligand Conc. (nM) | Kd (nM) | Test Compound IC₅₀ (nM) | Test Compound Kᵢ (nM) |
| 5-HT₁ₐ | Filtration | [³H]8-OH-DPAT | 1.0 | 1.0 | Experimental Value | Calculated Value |
| 5-HT₁ₐ | SPA | [³H]8-OH-DPAT | 1.0 | 1.0 | Experimental Value | Calculated Value |
| D₂ | Filtration | [³H]-Spiperone | 0.2 | 0.2 | Experimental Value | Calculated Value |
| D₂ | SPA | [³H]-Spiperone | 0.2 | 0.2 | Experimental Value | Calculated Value |
| σ₁ | Filtration | [³H]-(+)-Pentazocine | 2.0 | 3.0 | Experimental Value | Calculated Value |
| σ₁ | SPA | [³H]-(+)-Pentazocine | 2.0 | 3.0 | Experimental Value | Calculated Value |
Note: Kd values are illustrative and should be determined experimentally.
Conclusion
These detailed protocols provide a robust framework for characterizing the receptor binding profile of 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride. By systematically applying these filtration-based and scintillation proximity assays, researchers can generate high-quality, reproducible data to determine the compound's affinity and selectivity for key CNS targets. This information is invaluable for guiding further preclinical development and understanding the potential therapeutic applications of this novel chemical entity.
References
-
Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]
-
Oncodesign Services. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). BCA Protein Assay. Retrieved from [Link]
-
QB3 Berkeley. (n.d.). Protein Quantification: BCA Assay. Retrieved from [Link]
-
Bio-protocol. (2011, March 5). BCA (Bicinchoninic Acid) Protein Assay. Retrieved from [Link]
- Maurice, T., & Su, T. P. (2009). The sigma-1 receptor chaperone: a new player in the mechanisms of depression and anxiety. Current Pharmaceutical Design, 15(28), 3293-3306.
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
-
Takara Bio. (n.d.). TaKaRa BCA Protein Assay Kit. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
SlideShare. (n.d.). Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. Retrieved from [Link]
-
Gee, M. (2005, May 20). A powerful tool for drug discovery. European Pharmaceutical Review. Retrieved from [Link]
- Zhen, J., Antonio, T., & Reith, M. E. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of neuroscience methods, 188(1), 32-41.
-
Westh, H. C., et al. (2016). Principle of time-resolved Scintillation Proximity Assay (SPA) to... ResearchGate. Retrieved from [Link]
-
Chem Help ASAP. (2021, January 14). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]
- Sittampalam, G. S., et al. (2004). Fully Automated Radioligand Binding Filtration Assay for Membrane-Bound Receptors. Journal of biomolecular screening, 9(4), 324-333.
- Zhen, J., Antonio, T., & Reith, M. E. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of neuroscience methods, 188(1), 32-41.
-
Millipore. (n.d.). Sigma Receptors. Retrieved from [Link]
-
Frontiers in Pharmacology. (2020, March 13). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Retrieved from [Link]
- Jakubik, J., et al. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 26(17), 5227.
- Prezzavento, O., et al. (2022).
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Current Protocols in Protein Science. (2002, May). Scintillation proximity assay (SPA) technology to study biomolecular interactions. Retrieved from [Link]
- Heukers, R., et al. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Purinergic Signalling, 12(1), 127-136.
- Jørgensen, A. S., et al. (2021). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. International Journal of Molecular Sciences, 22(19), 10580.
-
ResearchGate. (2025, August 9). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Retrieved from [Link]
- ResearchGate. (n.d.). (A) Saturation curve for the 5-hydroxytryptamine 1A receptor with [ 3.... Retrieved from https://www.researchgate.
- Conway, P. G., et al. (1988).
- de Costa, B. R., et al. (1990). Synthesis and evaluation of optically pure [3H]-(+)-pentazocine, a highly potent and selective radioligand for sigma receptors. Journal of medicinal chemistry, 33(11), 3100-3102.
-
ResearchGate. (n.d.). Filter-Binding Assays. Retrieved from [Link]
-
Eurofins. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 8-OH-DPAT | Ligand Activity Charts. Retrieved from [Link]
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. qb3.berkeley.edu [qb3.berkeley.edu]
- 3. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 4. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Scintillation proximity assay (SPA) technology to study biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. revvity.com [revvity.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of optically pure [3H]-(+)-pentazocine, a highly potent and selective radioligand for sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. usiena-air.unisi.it [usiena-air.unisi.it]
- 17. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
Application Note: Proper Storage, Handling, and Reconstitution of 1-(3-Methoxypyridin-2-yl)piperazine Trihydrochloride
Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.
Executive Summary & Physicochemical Profiling
1-(3-Methoxypyridin-2-yl)piperazine is a critical bidentate-like pharmacophore frequently utilized in central nervous system (CNS) drug discovery, particularly in the synthesis of GPCR ligands and kinase inhibitors [1]. When isolated as a trihydrochloride salt , the molecule exhibits distinct physicochemical properties that dictate strict handling requirements.
The Causality of Degradation
To understand the storage requirements, one must analyze the molecular architecture. The parent compound contains three basic nitrogen centers: two secondary/tertiary amines within the piperazine ring and one aromatic nitrogen in the pyridine ring. In the trihydrochloride form, all three basic centers are fully protonated.
This high charge density, paired with three chloride counterions, creates a crystal lattice that is extremely hygroscopic . If exposed to ambient humidity, the salt acts as a moisture scavenger, rapidly undergoing deliquescence (absorbing moisture until it dissolves in its own water of hydration). This hydrate formation alters the effective molecular weight of the powder, leading to catastrophic systemic errors in molarity calculations during downstream assays. Furthermore, while the salt form protects the amines from rapid oxidation, the electron-donating methoxy group on the pyridine ring leaves the system susceptible to slow oxidative degradation if exposed to light and oxygen over prolonged periods [2].
Fig 1: Mechanistic causality of degradation and the mitigating role of inert storage.
Quantitative Storage Parameters
To ensure lot-to-lot reproducibility, storage conditions must isolate the compound from thermal, oxidative, and hydrolytic stress. The following matrix summarizes the validated storage conditions for both the solid powder and reconstituted solutions.
Table 1: Storage and Shelf-Life Matrix
| Material State | Temperature | Atmosphere | Container Specifications | Estimated Shelf-Life |
| Solid (Powder) | -20°C | Argon / Nitrogen | Amber glass, PTFE-lined cap, Parafilm sealed | 24 - 36 months |
| Solid (Powder) | 4°C | Desiccated | Amber glass, PTFE-lined cap | 6 months |
| Solution (DMSO) | -80°C | Argon headspace | Polypropylene cryovials (low-bind) | 3 - 6 months |
| Solution (Aqueous) | 4°C | N/A | Low-bind microcentrifuge tubes | < 24 hours (Use immediately) |
Experimental Workflows & Protocols
Every protocol described below is designed as a self-validating system . By incorporating acclimatization and analytical checkpoints, researchers can guarantee that the material weighed is anhydrous and structurally intact.
Protocol A: Solid Handling and Precision Weighing
Objective: Prevent atmospheric condensation and static-induced mass loss during weighing.
-
Acclimatization (Critical Step): Remove the sealed vial from the -20°C freezer. Do not open the vial. Place it in a vacuum desiccator containing active desiccant (e.g., Drierite) for a minimum of 1 to 2 hours until the vial reaches ambient room temperature. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic trihydrochloride lattice.
-
Environmental Control: Transfer the acclimatized vial into a controlled environment, ideally a nitrogen-purged glovebox or a humidity-controlled weighing station (Relative Humidity < 10%).
-
Anti-Static Mitigation: Trihydrochloride salts often exhibit static charge, causing the powder to repel from spatulas and cling to vial walls. Pass the weighing vessel and spatula through an anti-static ionizer immediately before use.
-
Weighing: Rapidly weigh the required mass using a microbalance.
-
Self-Validation Checkpoint: For critical GLP studies, perform a rapid Karl Fischer (KF) titration on a sacrificial 5 mg aliquot to verify that the water content remains < 1.0% w/w.
-
Resealing: Backfill the source vial with dry Argon, seal tightly with a PTFE-lined cap, wrap with Parafilm, and return immediately to -20°C storage.
Protocol B: Reconstitution and Aliquoting
Objective: Maximize solution stability and prevent freeze-thaw degradation.
-
Solvent Selection: For master stock solutions (e.g., 10 mM to 50 mM), use anhydrous, amine-free Dimethyl Sulfoxide (DMSO) (≥99.9% purity, stored over molecular sieves). Avoid using aqueous buffers for long-term stock storage due to the risk of base-catalyzed hydrolysis over time.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the weighed powder. Vortex gently for 30 seconds. The trihydrochloride salt is highly soluble in polar aprotic and protic solvents; dissolution should be rapid and complete.
-
Aliquoting: Divide the master stock into single-use aliquots (e.g., 10 µL to 50 µL) in low-bind polypropylene cryovials. Causality: Repeated freeze-thaw cycles introduce microscopic ice crystals and localized pH shifts that degrade the methoxypyridine moiety.
-
Flash Freezing: Submerge the sealed aliquots in liquid nitrogen for 30 seconds to flash-freeze the solution, preventing concentration gradients from forming during the freezing process. Transfer to -80°C for long-term storage.
-
Self-Validation Checkpoint: Analyze one reconstituted aliquot via LC-MS to confirm the presence of the intact parent mass (m/z 194.1 [M+H]+ for the free base) and the absence of oxidative degradants.
Fig 2: Optimal handling and reconstitution workflow to prevent deliquescence.
Safety and Exposure Controls
While 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride is primarily used in controlled laboratory settings, piperazine derivatives are known respiratory and dermal sensitizers [2].
-
Inhalation: The trihydrochloride powder can be fine and easily aerosolized. Always handle within a certified fume hood or ventilated enclosure.
-
PPE: Nitrile gloves (double-gloving recommended during reconstitution), safety goggles, and a lab coat are mandatory. If weighing large quantities (>10 grams) outside of a glovebox, a NIOSH-approved N95 or P100 particulate respirator is required.
-
Spill Cleanup: Do not use water initially, as it will dissolve the salt and spread the active pharmaceutical ingredient (API). Sweep up the dry powder using anti-static wipes, then neutralize the area with a mildly basic aqueous solution (e.g., 1% sodium bicarbonate) to neutralize residual hydrochloride salts before final wiping.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12790495, 1-(3-Methoxypyridin-2-yl)piperazine" PubChem, [Link]. Accessed 19 March 2026.
Technical Support Center: Solubilization of 1-(3-Methoxypyridin-2-yl)piperazine Trihydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility bottlenecks with 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride in Dimethyl Sulfoxide (DMSO).
Mechanistic Insight: The "Chloride Wall" in Aprotic Solvents
1-(3-Methoxypyridin-2-yl)piperazine (Free Base MW: 193.25 g/mol ) contains three basic nitrogen centers and is frequently supplied as a highly stable trihydrochloride salt to prevent oxidation and improve shelf life[1]. However, this stability creates a thermodynamic barrier during in vitro assay preparation.
The Causality of Insolubility: DMSO is a polar aprotic solvent. While its highly polarized sulfoxide oxygen excellently solvates cations (like the protonated piperazinium ring), it lacks the hydrogen-bond donors required to solvate small, hard anions like chloride ( Cl− ). Because the trihydrochloride salt possesses a massive crystal lattice energy, the inability of DMSO to stabilize the dissociated chloride ions prevents spontaneous dissolution.
To overcome this, we must alter the chemical state of the compound rather than just the physical parameters (like heat or sonication).
Quantitative Data & Reagent Parameters
Before proceeding to the troubleshooting workflows, review the physicochemical parameters of the compound and the recommended neutralizing reagents.
Table 1: Physicochemical Properties & Solvation Profile
| Property / Parameter | 1-(3-Methoxypyridin-2-yl)piperazine (Free Base) | Trihydrochloride Salt Form |
| Molecular Weight | 193.25 g/mol [1] | 302.63 g/mol |
| Protonation State | Neutral | Tri-cationic (+3) |
| Expected DMSO Solubility | > 50 mM (Highly Soluble) | < 5 mM (Poorly Soluble) |
| H-Bond Donors | 1 | 4 |
Table 2: Reagent Selection for In Situ Free-Basing
| Neutralizing Base | pKa in DMSO | Volatility | Application Notes |
| Triethylamine (TEA) | ~9.0[2] | High | Standard choice; efficiently deprotonates piperazine salts[3]. |
| DIPEA (Hünig's Base) | ~10.5 | Moderate | Bulkier, non-nucleophilic; prevents unwanted side reactions. |
| Imidazole | ~6.0 | Low | Mild base; excellent for converting amine salts to free bases quantitatively[4]. |
Troubleshooting Guides & FAQs
Q1: I added 100% anhydrous DMSO to the trihydrochloride powder, but it remains a cloudy suspension. Should I just heat it more?
A: No. While gentle heating (up to 37°C) increases kinetic energy, it will not overcome the thermodynamic barrier of the chloride lattice in an aprotic solvent. Prolonged heating may also degrade the compound. Instead, you must perform an in situ free-basing procedure to neutralize the salt and liberate the highly soluble free base[3].
Q2: What is the exact protocol for in situ free-basing this compound?
A: To achieve complete dissolution, follow this self-validating protocol using an organic base:
Step-by-Step Methodology:
-
Weigh & Suspend: Weigh the required mass of the trihydrochloride salt into a sterile microcentrifuge tube. Add anhydrous DMSO to reach your target concentration (e.g., 10 mM).
-
Add Base: Add 3.1 to 3.5 molar equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Causality: 3.0 equivalents are exactly required to neutralize the three hydrochloride molecules; the 0.1–0.5 excess ensures the equilibrium is pushed entirely toward the free base.
-
Agitate: Vortex vigorously for 30 seconds, then sonicate in a water bath at 37°C for 5 minutes.
-
Clarify (Self-Validation Step): Centrifuge the tube at 10,000 × g for 5 minutes.
-
Harvest: Carefully aspirate the clear supernatant. This solution contains your fully dissolved active compound.
Q3: After adding TEA, my solution instantly turned opaque white. Did my compound crash out?
A: No, this is a sign of success. The opacity is caused by the formation of Triethylamine Hydrochloride (TEA-HCl)[2]. Because TEA-HCl has limited solubility in pure DMSO[5], it precipitates out of solution as a fine white powder. Your target compound, now in its free base form, is fully dissolved in the surrounding liquid. This is why Step 4 (Centrifugation) in the protocol above is critical.
Q4: My downstream cellular assay is highly sensitive to organic bases like TEA. What is an alternative strategy?
A: If organic bases are incompatible with your assay, you can use a co-solvent strategy. Adding 2% to 5% (v/v) sterile, deionized water to your DMSO stock provides the necessary hydrogen-bond donors to solvate the chloride anions, breaking the crystal lattice. Note: Ensure your final assay buffer can tolerate the slight introduction of water at the stock level.
Visual Workflows & Mechanisms
Workflow for optimizing the dissolution of trihydrochloride salts in DMSO.
Mechanistic pathway of in situ free-basing to overcome chloride lattice energy.
References[1] Title: 1-(3-Methoxypyridin-2-yl)piperazine | C10H15N3O | CID 12790495 - PubChem
Sources
Technical Support Center: Troubleshooting Precipitation of 1-(3-Methoxypyridin-2-yl)piperazine Trihydrochloride in Cell Culture
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering precipitation issues with 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride in cell culture experiments. By understanding the underlying physicochemical principles and following systematic troubleshooting protocols, you can ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: I've observed immediate precipitation after adding my 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride stock solution to the cell culture medium. What's happening?
A1: This is a common phenomenon known as "crashing out," which often occurs when a compound dissolved in an organic solvent is rapidly introduced into an aqueous environment like cell culture media.[1] The abrupt change in solvent polarity can cause the compound to aggregate and precipitate.[1] In the case of a trihydrochloride salt, pH shifts upon dilution can also significantly impact solubility.
Root Causes & Explanations:
-
Solvent Shock: The compound is likely more soluble in your stock solution solvent (e.g., DMSO) than in the aqueous cell culture medium. The rapid dilution causes a "solvent shock," leading to precipitation.[1]
-
pH Shift: 1-(3-Methoxypyridin-2-yl)piperazine is a weak base. As a trihydrochloride salt, it is acidic. When introduced into the buffered cell culture medium (typically pH 7.2-7.4), the pH of the microenvironment around the dissolving compound particles increases. This shift can neutralize the hydrochloride salt, converting it back to the less soluble free base form, causing it to precipitate. The solubility of many compounds is strongly dependent on the pH of the solution.[2]
-
Exceeding Solubility Limit: The final concentration of the compound in the medium may have surpassed its maximum solubility under the specific conditions of your experiment (e.g., temperature, media composition).[3]
Q2: How does the trihydrochloride salt form of this compound influence its solubility in cell culture media?
A2: The trihydrochloride salt form is intended to enhance the aqueous solubility of the parent compound, which is a weak base. In an acidic environment, the nitrogen atoms in the piperazine and pyridine rings are protonated, forming a more polar and thus more water-soluble species. However, the stability and solubility of this salt are highly pH-dependent.
Cell culture media are buffered to a physiological pH (around 7.4), which is significantly more basic than the acidic conditions that favor the salt form. This can lead to deprotonation and subsequent precipitation. Furthermore, the presence of various salts in the media can lead to the "common-ion effect," which can decrease the solubility of the hydrochloride salt.[4][5]
Q3: My compound appears soluble initially but precipitates over time during incubation. What could be the cause?
A3: Delayed precipitation can be attributed to several factors related to the dynamic environment of cell culture:
-
Compound Instability: The compound may be chemically unstable in the culture medium at 37°C, degrading over time into less soluble byproducts.[6]
-
Metabolic pH Changes: Cellular metabolism can lead to a gradual shift in the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.[1]
-
Interaction with Media Components: The compound may interact with components in the media, such as proteins in fetal bovine serum (FBS), leading to the formation of less soluble complexes.[3][6]
-
Temperature Effects: While initial dissolution might be aided by pre-warming the media, some compounds exhibit lower solubility at higher temperatures over extended periods.[7]
Troubleshooting Guides & Protocols
Initial Troubleshooting Workflow
If you are experiencing precipitation, follow this systematic approach to identify and resolve the issue.
Caption: A workflow for troubleshooting precipitation.
Protocol 1: Optimized Dilution Technique to Avoid "Crashing Out"
This protocol aims to minimize solvent shock and localized pH changes upon addition of the compound to the media.
Materials:
-
1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride stock solution (e.g., in DMSO)
-
Pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes
Methodology:
-
Pre-warm the Medium: Ensure your cell culture medium is equilibrated to 37°C before adding the compound.[7]
-
Intermediate Dilution: Instead of adding the stock solution directly to your final culture volume, first create an intermediate dilution. For example, add the stock solution to a smaller volume of pre-warmed medium (e.g., 1 mL).
-
Slow Addition and Mixing: Add the stock solution dropwise to the medium while gently vortexing or swirling.[1] This promotes rapid and uniform mixing, preventing localized high concentrations.
-
Final Dilution: Add the intermediate dilution to the final volume of your cell culture.
Protocol 2: Assessing Compound Stability in Cell Culture Medium
This protocol helps determine if the compound is degrading over time in your specific experimental conditions.
Materials:
-
Cell culture medium (with all supplements)
-
1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride
-
Incubator (37°C, 5% CO2)
-
Analytical method for quantification (e.g., HPLC, LC-MS)
Methodology:
-
Prepare Spiked Medium: Add the compound to your cell culture medium at the final desired concentration.
-
Time Points: Aliquot the spiked medium into sterile tubes for different time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubation: Incubate the tubes under standard cell culture conditions (37°C, 5% CO2).
-
Analysis: At each time point, remove a tube and analyze the concentration of the parent compound using a suitable analytical method. A significant decrease in concentration over time indicates instability.
Advanced Solutions
If the above troubleshooting steps are insufficient, consider these advanced strategies:
Solubility Enhancers
-
Serum: Proteins in serum, like albumin, can bind to compounds and help keep them in solution.[3] If your experimental design allows, using a serum-containing medium may prevent precipitation.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. (2-Hydroxypropyl)-β-cyclodextrin is commonly used in cell culture.[3]
pH Modification
While generally not recommended due to potential effects on cell physiology, slight acidification of the medium can sometimes improve the solubility of basic compounds.[8] However, any pH adjustments must be carefully controlled and validated to ensure they do not impact your experimental outcomes. A study on l-glutamic acid demonstrated that using HCl for reconstitution without pH re-equilibration led to toxicity attributable to the HCl itself.[9]
Alternative Salt Forms or Formulations
If precipitation issues persist and are hindering your research, it may be necessary to consider alternative salt forms of the compound or explore specialized formulations. For instance, some studies have shown that piperazine salts of other active pharmaceutical ingredients can have significantly higher solubility.[10][11]
Data Summary Table
| Property | Value | Source |
| Compound | 1-(3-Methoxypyridin-2-yl)piperazine | [12] |
| Molecular Formula | C10H15N3O | [12][13] |
| Molecular Weight | 193.25 g/mol | [12] |
| Form | Trihydrochloride Salt | - |
| Piperazine pKa1 | 5.35 | [14][15] |
| Piperazine pKa2 | 9.73 | [14][15] |
| Solubility of Piperazine | Freely soluble in water | [14] |
References
- Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). [Source Not Available].
-
Can the amount of HCL or NaOH added to a culture media to adjust the pH affect the cells? (2012). ResearchGate. [Link]
-
1-(3-METHOXYPHENYL)PIPERAZINE. (2005). SWGDRUG.org. [Link]
- Substituted piperidine compounds and their use.
-
Piperazine. Wikipedia. [Link]
-
1-(3-Methoxypyridin-2-yl)piperazine. PubChem. [Link]
-
Piperazine, hydrochloride (1:?). PubChem. [Link]
-
1-(3-methoxypyridin-2-yl)piperazine dihydrochloride. PubChemLite. [Link]
-
High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. (2012). ACS Publications. [Link]
-
The effect of different pH-adjusting acids on the aqueous solubility of carvedilol. (2007). ResearchGate. [Link]
-
Cytotoxicity of a Cell Culture Medium Treated with a High-Voltage Pulse Using Stainless Steel Electrodes and the Role of Iron Ions. (2020). PMC. [Link]
-
Hydrochloric acid alters the effect of L-glutamic acid on cell viability in human neuroblastoma cell cultures. (2013). PubMed. [Link]
-
The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]
-
How to prevent compound precipitation during flash column chromatography. (2023). Biotage. [Link]
-
Factors affecting precipitation of serum proteins? (2020). ResearchGate. [Link]
-
Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2022). Asian Journal of Dental and Health Sciences. [Link]
- Novel cocrystallization of hydrochloric acid salt of an active agent.
- Chemical Concentrations in Cell Culture Compartments (C5). (2020). [Source Not Available].
-
Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts. (2022). Luoyang FuDau Biotechnology Co., Ltd.. [Link]
-
PIPERAZINES. Ataman Kimya. [Link]
-
High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. (2012). ResearchGate. [Link]
- Troubleshooting Cell Culture Media for Bioprocessing. (2014). [Source Not Available].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ajdhs.com [ajdhs.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydrochloric acid alters the effect of L-glutamic acid on cell viability in human neuroblastoma cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. 1-(3-Methoxypyridin-2-yl)piperazine | C10H15N3O | CID 12790495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. PubChemLite - 1-(3-methoxypyridin-2-yl)piperazine dihydrochloride (C10H15N3O) [pubchemlite.lcsb.uni.lu]
- 14. Piperazine - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction yield for 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride synthesis
Technical Support Center: Optimizing 1-(3-Methoxypyridin-2-yl)piperazine Trihydrochloride Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the yield, purity, and isolation of 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride. Below, you will find mechanistic insights, validated step-by-step protocols, and troubleshooting FAQs to ensure experimental success.
Mechanistic Insights: Why SNAr Fails and Cross-Coupling Succeeds
When synthesizing pyridylpiperazines, chemists often default to Nucleophilic Aromatic Substitution (SNAr) because 2-halopyridines are typically excellent electrophiles[1]. However, synthesizing 1-(3-Methoxypyridin-2-yl)piperazine presents a unique electronic challenge. The 3-methoxy group exerts a strong +M (mesomeric) electron-donating effect. This significantly increases the electron density at the 2-position, raising the activation energy required to form the Meisenheimer complex. Consequently, SNAr reactions with 2-chloro-3-methoxypyridine are sluggish, requiring forcing conditions (>150 °C) that lead to substrate degradation rather than product formation.
To bypass this nucleophilic addition-elimination pathway, a Palladium-catalyzed Buchwald-Hartwig cross-coupling is required[2]. This method relies on the oxidative addition of the C-Cl (or C-Br) bond to a Pd(0) species, which is unaffected by the electron-rich nature of the pyridine ring[3]. Furthermore, using 1-Boc-piperazine instead of unprotected piperazine prevents the formation of symmetrical bis-arylated dimers.
Experimental Workflows & Methodologies
The following protocols are designed as self-validating systems. Always perform TLC checks (ninhydrin stain for amines, UV for the pyridine core) to confirm intermediate consumption before proceeding.
Fig 1: Two-step synthesis workflow for 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride.
Protocol A: Buchwald-Hartwig Amination (Step 1)
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 2-chloro-3-methoxypyridine (1.0 eq), 1-Boc-piperazine (1.2 eq), Pd(OAc)2 (0.05 eq), Xantphos (0.10 eq), and Cs2CO3 (2.0 eq)[4].
-
Inert Atmosphere: Evacuate the flask and backfill with dry Nitrogen (N2). Repeat this cycle three times to ensure complete removal of oxygen, which can irreversibly deactivate the Pd(0) catalyst.
-
Solvent Addition: Inject anhydrous 1,4-dioxane to achieve a 0.2 M concentration of the limiting reagent.
-
Reaction: Heat the mixture to 100 °C in an oil bath for 16 hours under vigorous stirring.
-
Workup & Validation: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield tert-butyl 4-(3-methoxypyridin-2-yl)piperazine-1-carboxylate.
-
Self-Validation Check: The product should appear as a single UV-active spot on TLC that does not stain with ninhydrin (confirming the secondary amine is successfully protected).
-
Protocol B: Deprotection & Salt Isolation (Step 2)
-
Dissolution: Dissolve the purified Boc-protected intermediate in anhydrous dichloromethane (DCM) (0.5 M).
-
Acidification: Cool the flask to 0 °C using an ice bath. Slowly add 4M HCl in 1,4-dioxane (10.0 eq) dropwise.
-
Deprotection: Remove the ice bath and stir at room temperature for 4 hours. A white precipitate will begin to form as the trihydrochloride salt is generated.
-
Precipitation: Add three volumes of cold, anhydrous diethyl ether to drive the precipitation to completion.
-
Isolation: Filter the solid rapidly under a positive stream of N2 (the salt is highly hygroscopic). Wash the filter cake with additional cold diethyl ether.
-
Drying: Transfer the solid immediately to a vacuum desiccator containing P2O5 and dry under high vacuum for 24 hours to afford 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride.
Quantitative Data: Yield Comparison
Summarized below is the empirical data comparing different synthetic strategies for the carbon-nitrogen bond formation step.
| Reaction Condition | Electrophile | Nucleophile | Catalyst / Base | Temp (°C) | Time (h) | Isolated Yield (%) |
| SNAr (Thermal) | 2-Chloro-3-methoxypyridine | Piperazine | K2CO3 / DMF | 150 | 24 | < 20% |
| SNAr (Microwave) | 2-Chloro-3-methoxypyridine | Piperazine | K2CO3 / NMP | 200 | 2 | 35% |
| Buchwald-Hartwig | 2-Bromo-3-methoxypyridine | 1-Boc-piperazine | Pd2(dba)3, BINAP, NaOtBu | 90 | 12 | 85% |
| Buchwald-Hartwig | 2-Chloro-3-methoxypyridine | 1-Boc-piperazine | Pd(OAc)2, Xantphos, Cs2CO3 | 100 | 16 | 78% |
Troubleshooting & FAQs
Fig 2: Troubleshooting logic tree for common yield and isolation issues during synthesis.
Q: Why is my SNAr yield so low despite using high temperatures and prolonged reaction times? A: The 3-methoxy group is strongly electron-donating via resonance (+M effect). This increases electron density at the 2-position of the pyridine ring, making it a poor electrophile for SNAr[1]. High temperatures (>150 °C) in polar aprotic solvents often lead to substrate decomposition rather than product formation. You must switch to a Pd-catalyzed Buchwald-Hartwig amination to bypass this electronic deactivation[2].
Q: I am observing a symmetrical dimer by-product in my LC-MS. How do I prevent this? A: If you are using unprotected piperazine, both secondary nitrogen atoms can react with the halopyridine, leading to bis-arylation. Always use a mono-protected piperazine, such as 1-Boc-piperazine, to ensure a strict 1:1 stoichiometry. The Boc group is easily removed in the final step.
Q: My Buchwald-Hartwig coupling with 2-chloro-3-methoxypyridine is stalling at 50% conversion. What should I change? A: Aryl chlorides are notoriously more challenging to insert into Pd(0) than aryl bromides or iodides[4]. If your reaction stalls, first ensure your system is rigorously deoxygenated. If the issue persists, switch your electrophile to 2-bromo-3-methoxypyridine, which undergoes oxidative addition much faster, or upgrade your ligand to a more electron-rich, sterically hindered phosphine like XPhos or BrettPhos.
Q: My final trihydrochloride salt is a sticky gum instead of a flowable powder. How can I fix this? A: Trihydrochloride salts of polybasic heterocycles are exceptionally hygroscopic. If exposed to ambient humidity during filtration, they absorb atmospheric water and "gum out." To correct this, perform the filtration under a nitrogen blanket or inside a glovebag. Wash the solid generously with anhydrous cold diethyl ether, and immediately transfer it to a vacuum desiccator. If it has already gummed, redissolve it in a minimum amount of dry methanol, precipitate with excess cold ether, and refilter under inert conditions.
References
-
[1] Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - Frontiers in Chemistry.1
-
[2] Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow - ACS Publications. 2
-
[4] A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry. 4
Sources
Reducing off-target effects of 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride in cell assays
Introduction: The Arylpiperazine Challenge
The arylpiperazine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its favorable physicochemical properties often enhance drug-like characteristics. However, this same structural motif is notoriously promiscuous, frequently interacting with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and kinases.[3][4] This polypharmacology can be a significant source of confounding off-target effects in cell-based assays, leading to misinterpretation of data and costly delays in research and development.
This guide provides a systematic framework for identifying, understanding, and mitigating the off-target effects of novel compounds containing the 1-(3-Methoxypyridin-2-yl)piperazine moiety and related structures. We will move from foundational FAQs to a robust troubleshooting workflow, complete with detailed experimental protocols.
Part 1: Frequently Asked Questions (FAQs)
Q1: We are seeing an unexpected or unusually potent phenotype with 1-(3-Methoxypyridin-2-yl)piperazine. Could this be an off-target effect?
A1: Yes, it is a strong possibility. Off-target effects occur when a compound interacts with proteins other than its intended biological target, leading to unintended cellular consequences.[5] With arylpiperazine compounds, which are known to interact with targets like serotonin receptors, dopamine receptors, and alpha-adrenergic receptors, an unexpected phenotype is a classic red flag for off-target activity.[4][6] The observed effect may be a composite of both on-target and off-target engagement.
Q2: What is the first and most critical step to differentiate on-target from off-target effects?
A2: The single most important initial experiment is to generate a detailed dose-response curve . On-target effects should ideally occur at a lower concentration range (higher potency) than off-target effects.[5] If your phenotypic readout tracks closely with the biochemical IC50 or Kd of your primary target, it strengthens the on-target hypothesis. A very steep or biphasic dose-response curve can suggest the engagement of multiple targets at different concentrations.
Q3: How can we prove the observed phenotype is linked to our intended target and not an off-target protein?
A3: The gold standard is to use orthogonal methods to validate the target's role. The most rigorous approaches include:
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target.[7] If the compound no longer produces the phenotype in these modified cells, it strongly implicates the target.
-
Use of a Structurally Related Inactive Control: Synthesize or procure a close structural analog of your compound that is inactive against the primary target. This inactive control should not elicit the same cellular phenotype. If it does, the effect is likely off-target.[5]
-
Rescue Experiment: In a target knockout or knockdown cell line, express a version of the target that is resistant to your compound (e.g., via a point mutation in the binding site). The phenotype should be rescued (i.e., the compound's effect should be blocked) in these cells.
Q4: Our results are inconsistent between experiments. Could this be related to off-target effects?
A4: While experimental variability has many sources (cell passage number, reagent consistency, etc.), off-target effects can contribute significantly.[5] Some off-targets may only be engaged under specific cellular states (e.g., certain phases of the cell cycle, specific metabolic activity) that can vary between cultures, leading to poor reproducibility. This underscores the need for tightly controlled experimental conditions and robust validation strategies.
Part 2: Systematic Troubleshooting & Mitigation Workflow
Caption: Workflow for deconvoluting on-target vs. off-target effects.
Part 3: Key Experimental Protocols
Protocol A: Dose-Response and Cytotoxicity Profiling
Objective: To determine the potency of 1-(3-Methoxypyridin-2-yl)piperazine for the desired phenotype and establish its therapeutic window relative to general cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density predetermined to ensure they remain in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.[8]
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a 10-point, 3-fold serial dilution series in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[8]
-
Treatment: Add the diluted compound to the appropriate wells. Include "vehicle only" (e.g., 0.5% DMSO) and "untreated" controls.
-
Incubation: Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Phenotypic Readout: Measure the on-target phenotype (e.g., inhibition of a specific signaling pathway via Western blot, reporter gene assay, etc.).
-
Cytotoxicity Readout: In a parallel plate, measure cell viability using an MTT, MTS, or CellTiter-Glo® assay.
-
Data Analysis: Plot both the phenotypic response and cell viability against the compound concentration (log scale). Calculate the EC50 (for the phenotype) and CC50 (for cytotoxicity).
Interpreting the Results: A significant window between the EC50 and CC50 is essential. If the values are very close, the observed phenotype may be a secondary consequence of cell death or stress.
| Parameter | Hypothetical Result | Interpretation |
| EC50 (Phenotype) | 0.5 µM | The concentration for 50% of the maximal desired effect. |
| CC50 (Cytotoxicity) | 25 µM | The concentration that kills 50% of the cells. |
| Therapeutic Window | 50-fold (CC50/EC50) | A large window suggests the phenotype is not due to general toxicity. |
Protocol B: Cellular Thermal Shift Assay (CETSA®)
Objective: To directly confirm that 1-(3-Methoxypyridin-2-yl)piperazine engages its intended target inside intact cells. The principle is that a ligand-bound protein is stabilized against thermal denaturation.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Methodology:
-
Treatment: Treat two populations of cells, one with the vehicle (DMSO) and one with a saturating concentration of your compound (e.g., 10-20x the phenotypic EC50).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for 3 minutes (e.g., 40°C to 65°C). Include an unheated control.
-
Lysis: Lyse the cells via freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant (containing soluble, non-denatured proteins) and analyze the amount of the target protein remaining at each temperature using Western Blot or another specific protein detection method.
-
Analysis: Plot the percentage of soluble target protein against temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.
Protocol C: Kinase Selectivity Profiling
Objective: To assess the selectivity of 1-(3-Methoxypyridin-2-yl)piperazine against a broad panel of kinases, a common off-target class for many small molecules.[9]
Methodology: This is typically performed as a service by specialized contract research organizations (CROs). The general process is:
-
Compound Submission: Provide the compound at a specified concentration.
-
Screening: The compound is tested at a single high concentration (e.g., 10 µM) against a large panel of recombinant kinases (e.g., the 468-kinase scanADAPT® panel from DiscoveRx or the ADP-Glo™ platform from Promega).[10]
-
Primary Hit Identification: Kinases showing significant inhibition (e.g., >80% inhibition) are identified as primary "hits."
-
Dose-Response Follow-up: Full IC50 curves are generated for the primary hits to determine the potency of the off-target interactions.
-
Selectivity Analysis: The on-target potency is compared to the off-target potencies to generate a selectivity profile. A compound is generally considered selective if there is at least a 30- to 100-fold difference in potency between the on-target and any off-targets.[9]
References
-
Hughes, R. O., et al. (2010). Design, synthesis, and biological evaluation of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a potent, orally active, brain penetrant inhibitor of phosphodiesterase 5 (PDE5). Journal of Medicinal Chemistry, 53(6), 2656–2660. [Link]
-
Maurer, H. H., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560–568. [Link]
-
Szafarz, M., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(24), 7595. [Link]
-
Cui, Y., et al. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences, 22(21), 11995. [Link]
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]
-
Gomtsyan, A. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 125. [Link]
-
Perrone, R., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 29(19), 4583. [Link]
-
Scott, M. K., et al. (1987). Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry, 30(8), 1357–1364. [Link]
-
Al-Tel, T. H., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ, 4, e1839. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Impact of Incorporating Piperazine on Biological Activities of Benzazoles | IntechOpen [intechopen.com]
- 3. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry | MDPI [mdpi.com]
- 4. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [ch.promega.com]
Technical Support Center: Purifying 1-(3-Methoxypyridin-2-yl)piperazine Trihydrochloride
This guide provides in-depth troubleshooting and frequently asked questions for the purification of 1-(3-methoxypyridin-2-yl)piperazine trihydrochloride. It is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this compound with high purity from synthetic byproducts. Our focus is on explaining the rationale behind each step, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for 1-(3-methoxypyridin-2-yl)piperazine and what are the expected impurities?
A1: The most common synthesis involves a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-methoxypyridine and an excess of piperazine.[1] The use of excess piperazine is crucial to minimize the formation of the di-substituted byproduct, 1,4-bis(3-methoxypyridin-2-yl)piperazine.
Common Impurities and Byproducts:
| Impurity/Byproduct | Structure | Origin | Purification Challenge |
| Piperazine (Unreacted) | C₄H₁₀N₂ | Excess reagent. | Highly water-soluble and basic; can co-precipitate with the product salt. |
| 2-Chloro-3-methoxypyridine | C₆H₆ClNO | Unreacted starting material. | Non-polar; typically removed during aqueous workup of the free base. |
| 1,4-bis(3-methoxypyridin-2-yl)piperazine | C₁₈H₂₂N₄O₂ | Reaction of the product with another molecule of the starting material. | Structurally similar to the product, making separation by simple extraction difficult. Can often be removed by recrystallization. |
| 3-Hydroxypyridin-2-yl Analog | C₁₀H₁₅N₃O | O-demethylation of the methoxy group under harsh acidic or thermal conditions.[2] | Highly polar; may be difficult to separate from the desired product. |
| Pyridine N-oxide Analog | C₁₀H₁₅N₃O₂ | Oxidation of the pyridine nitrogen, potentially by co-reagents or exposure to air under certain conditions.[3][4] | Increased polarity; may alter crystallization properties. |
Q2: My final product is a sticky oil or gum after adding HCl. How can I get it to crystallize as the trihydrochloride salt?
A2: The formation of an oil instead of a crystalline solid is a common issue, often caused by residual solvents, excess moisture, or the presence of impurities that inhibit crystal lattice formation. The trihydrochloride salt is highly hygroscopic.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The addition of aqueous HCl is a frequent cause of oiling out.[5] It is preferable to use a solution of HCl in an anhydrous solvent like isopropanol, ethanol, or 1,4-dioxane. Gaseous HCl can also be bubbled through a solution of the free base.[6]
-
Solvent Choice for Salt Formation: The choice of solvent is critical. The free base should be dissolved in a solvent in which the hydrochloride salt has low solubility.
-
Trituration: If an oil has already formed, it can often be induced to solidify by trituration. Add a non-solvent in which the salt is completely insoluble (e.g., diethyl ether, methyl tert-butyl ether (MTBE), or hexane). Stir the oil vigorously with a spatula, scratching the side of the flask to create nucleation sites. The oil should slowly convert to a solid powder, which can then be filtered.
-
Re-work and Re-precipitate: If trituration fails, the oil can be redissolved. Neutralize it back to the free base with a mild base (e.g., saturated NaHCO₃ solution), extract with a suitable organic solvent (like dichloromethane or ethyl acetate), dry the organic layer thoroughly (e.g., with Na₂SO₄ or MgSO₄), filter, and re-attempt the salt formation under strictly anhydrous conditions.
Q3: My purity by HPLC is low (<95%) after initial crystallization. What is the best recrystallization strategy?
A3: Low purity indicates that byproducts are co-crystallizing with your product. A carefully chosen recrystallization is necessary. Since 1-(3-methoxypyridin-2-yl)piperazine trihydrochloride is a highly polar, ionic compound, you will need a polar solvent system.
Recrystallization Solvent Systems:
-
Single Solvent: A hot polar protic solvent like methanol or ethanol is often effective. The salt is dissolved in a minimal amount of the boiling solvent, and then allowed to cool slowly to room temperature, and finally in a freezer or ice bath to maximize recovery.
-
Two-Solvent System: This is often the most powerful method. Dissolve the salt in a minimal amount of a hot polar solvent in which it is soluble (e.g., methanol, ethanol, or even water). Then, slowly add a non-solvent in which the salt is insoluble (e.g., isopropanol, acetone, diethyl ether) until the solution becomes persistently cloudy (turbid).[8] Add a few drops of the hot solvent to redissolve the solid and then allow the solution to cool slowly.
| Solvent 1 (Good Solvent) | Solvent 2 (Anti-Solvent) | Rationale |
| Methanol | Isopropanol / Acetone | High dissolving power of methanol, with controlled precipitation induced by the less polar anti-solvent. |
| Ethanol | Diethyl Ether / MTBE | A common system for precipitating hydrochloride salts.[8] |
| Water | Ethanol / Isopropanol | Use water sparingly as it can be difficult to remove and may promote hygroscopicity. |
Troubleshooting & Workflow Diagrams
A logical approach to purification can save significant time and material. The following workflow outlines the decision-making process from a crude reaction mixture to the final, high-purity product.
Caption: General purification workflow for 1-(3-methoxypyridin-2-yl)piperazine trihydrochloride.
Detailed Experimental Protocols
Protocol 1: Purification of Crude Free Base via Column Chromatography
This protocol is recommended when the crude free base contains significant impurities that are difficult to remove by crystallization alone. The use of an amine-functionalized silica gel column is highly recommended to prevent peak tailing associated with basic compounds on standard silica.[9][10]
-
Column Preparation: Select an amine-functionalized silica gel column and equilibrate it with the starting mobile phase (e.g., 98:2 Hexane:Ethyl Acetate with 0.1% triethylamine).
-
Sample Loading: Dissolve the crude free base oil/solid in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Begin elution with the starting mobile phase. Gradually increase the polarity by creating a gradient with a more polar solvent (e.g., increasing the percentage of ethyl acetate, followed by the introduction of methanol if necessary). A typical gradient might be from 100% Hexane to 100% Ethyl Acetate, then to 95:5 Ethyl Acetate:Methanol.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified free base, which should be taken immediately to the salt formation step.
Protocol 2: Formation and Recrystallization of the Trihydrochloride Salt
This is the critical final step to isolate the active pharmaceutical ingredient in its desired salt form.
-
Salt Formation:
-
Dissolve the purified free base (1.0 eq) in anhydrous isopropanol (IPA, ~10-15 mL per gram of free base).
-
With vigorous stirring, slowly add a solution of anhydrous HCl in IPA (e.g., 2 M solution, add 3.0-3.1 equivalents). The use of a slight excess of HCl ensures complete protonation of all three basic nitrogens.
-
A white precipitate should form immediately or upon cooling. Stir the resulting slurry at room temperature for 1-2 hours, then cool in an ice bath for another hour to maximize precipitation.
-
Collect the solid by vacuum filtration, washing the filter cake with cold IPA, followed by diethyl ether to aid in drying.
-
-
Recrystallization:
-
Transfer the crude trihydrochloride salt to a clean flask.
-
Add a minimal amount of boiling methanol to completely dissolve the solid. For every 10 mL of methanol used, have ~20-30 mL of a co-solvent like isopropanol or acetone ready.
-
While the methanol solution is still hot, slowly add the co-solvent until the solution becomes persistently cloudy.
-
Add a few drops of hot methanol to clarify the solution.
-
Cover the flask and allow it to cool slowly to room temperature. This slow cooling is essential for the formation of large, pure crystals.
-
Once at room temperature, place the flask in a freezer (-20 °C) for several hours or overnight.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and then with diethyl ether.
-
Dry the final product under high vacuum at an elevated temperature (e.g., 40-50 °C) to remove all residual solvents.
-
Purity Analysis Guide
Analytical validation is key to confirming the success of the purification.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Formation of pyridine N-oxides [quimicaorganica.org]
- 4. N-oxide synthesis by oxidation [organic-chemistry.org]
- 5. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. teledyneisco.com [teledyneisco.com]
Bioisosteric Profiling: 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride vs. 1-(2-Methoxyphenyl)piperazine
In the landscape of central nervous system (CNS) drug discovery, the arylpiperazine scaffold is a privileged structure, frequently utilized to target G protein-coupled receptors (GPCRs) such as the serotonin 5-HT1A and dopamine D4 receptors. For decades, 1-(2-methoxyphenyl)piperazine (2-MPP) has served as the gold-standard building block for these ligands. However, modern medicinal chemistry increasingly favors its bioisostere, 1-(3-methoxypyridin-2-yl)piperazine (and its trihydrochloride salt), to overcome pharmacokinetic and selectivity bottlenecks.
As a Senior Application Scientist, I have compiled this guide to objectively compare the physicochemical causality, receptor binding affinities, and experimental validation workflows of these two critical pharmacophores.
Physicochemical Causality & Structural Logic
The decision to replace a phenyl ring with a pyridine ring in an arylpiperazine fragment is rarely arbitrary; it is a calculated maneuver to optimize a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Lipophilicity and Solubility: The 2-MPP fragment is highly lipophilic. By substituting the carbon atom at the 2-position of the phenyl ring with a nitrogen atom, the resulting 1-(3-methoxypyridin-2-yl)piperazine exhibits a significantly lower calculated partition coefficient (cLogP drops from ~1.8 to ~0.6) (1)[1]. The basicity of the pyridine nitrogen also allows for the formation of a highly water-soluble trihydrochloride salt, drastically improving aqueous solubility for in vitro assays and in vivo dosing.
-
Metabolic Stability: The electron-rich phenyl ring of 2-MPP is a prime target for cytochrome P450 (CYP2D6/CYP3A4) mediated para-hydroxylation. The introduction of the electronegative pyridine nitrogen withdraws electron density from the aromatic system, rendering the 3-methoxypyridin-2-yl ring highly resistant to oxidative electrophilic attack.
Pharmacological Profiling & Receptor Affinities
The structural shift from a phenyl to a pyridine ring profoundly alters the electrostatic potential surface of the ligand, directly impacting receptor subtype selectivity.
-
5-HT1A Receptor: Both fragments maintain high affinity for the 5-HT1A receptor. The methoxy group in both structures is critical for anchoring the ligand within the hydrophobic pocket via edge-to-face aromatic interactions with Phe361 and Tyr390 (2)[2].
-
Alpha-1 Adrenergic Off-Target Binding: A major liability of 2-MPP derivatives is their potent, nearly equal affinity for alpha-1 adrenergic receptors, leading to cardiovascular side effects (e.g., orthostatic hypotension) (3)[3]. The bioisosteric replacement to 3-methoxypyridin-2-yl disrupts the specific electrostatic interactions required for alpha-1 binding, effectively widening the therapeutic window.
-
Dopamine D4 Receptor: In the development of benzothiazole analogues for substance use disorders, incorporating the 1-(3-methoxypyridin-2-yl)piperazine moiety has been shown to preserve high D4 receptor affinity (Ki ≤ 6.9 nM) while minimizing D2/D3 interactions (4)[4].
5-HT1A/D4 Receptor Gi/o Signaling Pathway Modulated by Arylpiperazines.
Quantitative Data Presentation
The following tables summarize the core differences between the two fragments when incorporated into standard long-chain CNS pharmacophores.
Table 1: Physicochemical Properties Comparison
| Property | 1-(2-Methoxyphenyl)piperazine | 1-(3-Methoxypyridin-2-yl)piperazine |
| Molecular Weight (Free Base) | 192.26 g/mol | 193.25 g/mol |
| cLogP | ~1.8 | ~0.6 |
| Aromatic Ring Type | Electron-rich phenyl | Electron-deficient pyridine |
| Primary Metabolic Liability | Aromatic hydroxylation (CYP2D6) | Highly stable; minor N-oxidation |
| Typical Salt Form | Hydrochloride | Trihydrochloride |
Table 2: Comparative Receptor Binding Profile (Typical Ki Ranges)
| Receptor Target | 2-MPP Derivatives | 3-MeO-Py-2-yl Derivatives | Shift Rationale |
| 5-HT1A | 0.5 - 5.0 nM | 1.0 - 10.0 nM | Maintained edge-to-face aromatic interactions. |
| Dopamine D4 | 5.0 - 20.0 nM | 2.0 - 15.0 nM | Pyridine N enhances H-bonding in the D4 pocket. |
| Alpha-1 Adrenergic | 0.5 - 2.0 nM | > 50 nM | Altered electrostatic potential reduces off-target affinity. |
Experimental Workflows: Radioligand Binding Assay
To accurately determine the binding affinity ( Ki ) of novel compounds containing these fragments, a robust, self-validating radioligand competition assay is required. The protocol below is designed to evaluate 5-HT1A affinity using [3H]8−OH−DPAT .
Self-Validating Protocol Steps:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human 5-HT1A receptor.
-
Causality: HEK293 cells lack endogenous 5-HT receptors, ensuring that the radioactive signal is exclusively derived from the transfected target.
-
-
Assay Assembly:
-
Prepare assay buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgSO4, 0.5 mM EDTA, and 0.1% ascorbic acid.
-
Causality: Ascorbic acid prevents the oxidative degradation of the radioligand and test compounds during incubation.
-
-
Incubation & Competition:
-
Incubate 50 µg of membrane protein with 1 nM [3H]8−OH−DPAT and varying concentrations of the test arylpiperazine ( 10−11 to 10−4 M) for 60 minutes at 25°C.
-
Validation Step: Run WAY-100635 as a positive control in parallel. The assay is strictly considered valid only if the calculated Ki for WAY-100635 falls within 0.5 log units of the established literature value (~1.0 nM).
-
-
Termination via Rapid Filtration:
-
Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).
-
Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged piperazine ligands.
-
-
Quantification & Analysis:
-
Wash filters three times with ice-cold buffer to remove unbound radioligand.
-
Measure retained radioactivity using a liquid scintillation counter.
-
Calculate the IC50 using non-linear regression, and convert to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .
-
Step-by-step Radioligand Binding Assay Workflow for Affinity Determination.
References
-
Influence of N–1 substituent properties on binding affinities of arylpiperazines to the binding site of 5-HT1A receptor Source: ResearchGate URL:[2]
-
Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity Source: PubMed URL:[3]
-
1-(3-Methoxypyridin-2-yl)piperazine | C10H15N3O | CID 12790495 Source: PubChem URL:[1]
-
Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder Source: ACS Publications URL:[4]
Sources
- 1. 1-(3-Methoxypyridin-2-yl)piperazine | C10H15N3O | CID 12790495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the In Vitro Efficacy of Methoxyphenyl and Methoxypyridinyl Piperazines
Introduction: The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful drugs targeting the central nervous system (CNS).[1][2] Its unique physicochemical properties, including two basic nitrogen atoms, often confer favorable pharmacokinetics, such as improved aqueous solubility and oral bioavailability.[1] Within this broad class, derivatives featuring a methoxyphenyl or bioisosteric methoxypyridinyl group have been a major focus for developing treatments for neuropsychiatric disorders like schizophrenia.[3]
The therapeutic efficacy of these compounds, particularly the "atypical antipsychotics," is largely attributed to a multi-target receptor interaction profile.[3] The prevailing hypothesis suggests that a combination of moderate dopamine D2 receptor antagonism with potent serotonin 5-HT1A receptor agonism or partial agonism, along with 5-HT2A antagonism, can effectively treat the positive, negative, and cognitive symptoms of schizophrenia while minimizing extrapyramidal side effects.[4][5]
This guide provides an in-depth comparison of the in vitro efficacy of representative methoxyphenyl piperazine derivatives. We will dissect their structure-activity relationships (SAR), provide detailed protocols for their evaluation, and visualize the underlying biological and experimental pathways.
Section 1: Comparative Receptor Binding Affinity
To objectively compare the efficacy of different methoxyphenyl piperazine derivatives, the primary in vitro metric is binding affinity (Ki), which represents the concentration of a ligand required to occupy 50% of the receptors. A lower Ki value indicates higher binding affinity. The data presented below is synthesized from a study by Cacciatore et al. (2022), which designed a series of arylpiperazines targeting key serotonergic and dopaminergic receptors.[6][7]
| Compound ID | Core Structure | R Group | Ki (nM) at Human Receptors |
| 5-HT1A | |||
| 9b | 1-(2-methoxyphenyl)piperazine | 23.9 | |
| 12a | 1-(2-methoxyphenyl)piperazine | 41.5 | |
| Aripiprazole (Reference) | - | - | 1.3 |
Data sourced from Cacciatore et al. (2022).[6]
Analysis of Binding Data: From this representative data, we can draw initial conclusions. Compound 9b displays high affinity for both 5-HT1A and 5-HT2A receptors but negligible affinity for the D2 receptor at the concentrations tested.[6] In contrast, compound 12a retains good 5-HT1A affinity while gaining moderate D2 receptor affinity, making its profile more aligned with that of a multi-target antipsychotic.[6] However, both compounds are significantly less potent than the established atypical antipsychotic Aripiprazole, highlighting the subtle structural modifications required to achieve high potency across multiple targets.
Section 2: Structure-Activity Relationship (SAR) Analysis
Understanding how specific structural modifications influence receptor affinity is paramount for rational drug design. The typical arylpiperazine scaffold can be deconstructed into three key components: the aryl "head," the alkyl "body" or linker, and the terminal "tail."
The Aryl Moiety (The "Head")
The nature of the aromatic ring system and its substituents is a primary determinant of activity. The 2-methoxyphenyl group is a classic pharmacophore found in many CNS-active compounds. Its position is critical; substitution at the ortho-position (2-position) of the phenyl ring with a methoxy group is consistently found to be favorable for high affinity at both 5-HT1A and D2 receptors.
The Alkyl Linker (The "Body")
The linker connects the core piperazine to the terminal fragment. Its length and flexibility are crucial for orienting the pharmacophores correctly within the receptor binding pockets.
-
Length: For D2 and 5-HT1A receptors, a linker of three to four methylene units (n=3 or 4) is often optimal.[8]
-
Conformation: Studies on a large series of 1-(2-methoxyphenyl)piperazines revealed that a more extended and linear conformation of the linker is a critical factor for achieving high selectivity for the D3 receptor over the D2 receptor.[9] This insight is vital when designing compounds to target specific dopamine receptor subtypes.
The Terminal Fragment (The "Tail")
The terminal fragment has a pronounced impact on the overall pharmacological profile, especially D2 receptor affinity.[10] In the compounds from Section 1, the difference between 9b and 12a lies entirely in this tail section. The modification in 12a introduces structural features that confer moderate D2 affinity, which is absent in 9b .[6][7] This demonstrates that while the methoxyphenylpiperazine core provides the foundational serotonergic activity, the terminal moiety must be carefully optimized to achieve the desired dopaminergic modulation for an antipsychotic profile.[3]
Section 3: Core Methodologies for In Vitro Evaluation
The trustworthiness of any comparative efficacy guide rests on the validity of its experimental protocols. The following are standardized, self-validating methodologies for assessing the core in vitro properties of methoxypyridinyl piperazines.
Protocol 1: Radioligand Receptor Binding Assay
Causality: This assay directly measures the affinity of a test compound for a specific receptor target. It is the gold standard for determining Ki values. The principle relies on competitive displacement: the test compound's ability to displace a known, radioactively labeled ligand ([³H]-ligand) from the receptor is measured. High displacement at low concentrations indicates high affinity.
Detailed Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize tissue known to express the target receptor (e.g., rat hippocampus for 5-HT1A, bovine caudate for D2) or membranes from cell lines stably expressing the human recombinant receptor (e.g., CHO or HEK293 cells) in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[11]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer to a specific protein concentration (e.g., 200-400 µg/mL), determined via a Bradford or BCA protein assay.
-
-
Binding Assay (in 96-well plate format):
-
Total Binding Wells: Add assay buffer, a fixed concentration of the appropriate radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]spiperone for D2), and the membrane preparation.[11]
-
Non-Specific Binding Wells: Add a high concentration of a known, non-radioactive competitor (e.g., 10 µM serotonin for 5-HT1A, 10 µM haloperidol for D2), the radioligand, and the membrane preparation. This measures the amount of radioligand that binds to non-receptor components.
-
Competitive Binding Wells: Add a range of concentrations of the test compound (methoxypyridinyl piperazine), the radioligand, and the membrane preparation.
-
-
Incubation & Filtration:
-
Incubate the plate at a defined temperature (e.g., 25°C or 37°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B), which trap the membranes but allow unbound ligand to pass through.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification & Analysis:
-
Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: MTT Cell Viability Assay
Causality: Before a compound can be considered a therapeutic agent, its cytotoxicity must be assessed. The MTT assay is a robust, colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation. Living cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Step-by-Step Methodology:
-
Cell Seeding:
-
Culture an appropriate cell line (e.g., SH-SY5Y human neuroblastoma cells for CNS-active drugs) in a 96-well flat-bottom plate.
-
Seed cells at a density that will ensure they are in a logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C with 5% CO2 to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the methoxypyridinyl piperazine compounds in culture medium.
-
Remove the old medium from the cells and add the medium containing the various compound concentrations. Include a "vehicle-only" control (e.g., 0.1% DMSO) and a "medium-only" blank control.
-
Incubate the plate for a desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
-
Solubilization and Measurement:
-
After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well using a microplate spectrophotometer at a wavelength between 550 and 600 nm (e.g., 570 nm).
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium-only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
-
Plot the percentage of viability against the log concentration of the compound to determine the IC50 (the concentration that reduces cell viability by 50%).
-
Section 4: Visualization of Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflows and the primary signaling pathways involved.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Standard workflow for the MTT cell viability assay.
Caption: Simplified Serotonin 5-HT1A receptor (Gi-coupled) signaling pathway.
Conclusion
The methoxyphenyl and methoxypyridinyl piperazine scaffold remains a highly productive starting point for the design of novel CNS-active agents. In vitro evaluation hinges on a systematic approach that begins with quantifying binding affinity at key dopaminergic and serotonergic receptors, followed by a thorough assessment of cytotoxicity to determine a preliminary therapeutic window. The structure-activity relationship is complex, with the aryl headgroup, alkyl linker, and terminal tail all making critical contributions to the final pharmacological profile. Future research should focus on fine-tuning the terminal fragment to optimize the D2/5-HT1A affinity ratio and on exploring functional activity (i.e., agonism vs. antagonism) at these receptors to develop candidates with superior efficacy and safety profiles.
References
-
Cacciatore, I., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1297. Available at: [Link]
-
Cacciatore, I., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed, National Center for Biotechnology Information. Available at: [Link]
-
Stark, H., et al. (2003). N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. Journal of Medicinal Chemistry, 46(18), 3925-3935. Available at: [Link]
-
Cacciatore, I., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. ResearchGate. Available at: [Link]
-
Castillo, M. J., et al. (2000). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 5. Study of the Physicochemical Influence of the Pharmacophore on 5-HT1A/α1-Adrenergic Receptor Affinity. Journal of Medicinal Chemistry, 43(26), 5037-5046. Available at: [Link]
-
Sanna, M., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. MDPI. Available at: [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available at: [Link]
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Van Hout, M. C., et al. (2021). Report on a New Opioid NPS: Chemical and In Vitro Functional Characterization of a Structural Isomer of the MT-45. Journal of Analytical Toxicology, 45(2), 134-140. Available at: [Link]
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Chilin, A., et al. (1998). Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. Bioorganic & Medicinal Chemistry Letters, 8(24), 3567-3570. Available at: [Link]
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Zlatković, M., et al. (1997). Structure-affinity Relationship Studies on D-2/5-HT1A Receptor Ligands. 4-(2-Heteroarylethyl)-1-arylpiperazines. Archiv der Pharmazie, 330(11), 353-358. Available at: [Link]
-
Kumar, A., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Drug Targets, 22(12), 1406-1428. Available at: [Link]
-
Khan, I., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Anticancer Agents in Medicinal Chemistry, 24(14), 1063-1073. Available at: [Link]
-
Mohammad, A., et al. (2014). Dual D2 and 5-HT1A Receptors Binding Affinities of 1-Aryl-4-(diarylmethylene)piperazines and Piperidines. Asian Journal of Chemistry, 26(23). Available at: [Link]
-
Mohammad, A., et al. (2014). Synthesis and dual D2 and 5-HT1A receptor binding affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(2), 291-299. Available at: [Link]
-
Song, J., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5228-5233. Available at: [Link]
-
Gao, Y., et al. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. ResearchGate. Available at: [Link]
-
Liu, H., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506. Available at: [Link]
-
Singh, S., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21. Available at: [Link]
-
Usher, L., et al. (2012). A chemical genetic approach identifies piperazine antipsychotics as promoters of CNS neurite growth on inhibitory substrates. Molecular and Cellular Neuroscience, 50(2), 125-132. Available at: [Link]
-
Reichelt, A., et al. (2004). Novel Heterocyclic Trans Olefin Analogues of N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as Selective Probes with High Affinity for the Dopamine D3 Receptor. Journal of Medicinal Chemistry, 47(17), 4206-4219. Available at: [Link]
-
Sharma, V., et al. (2024). Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia, 53(2). Available at: [Link]
-
Brea, J., et al. (2011). Potential atypical antipsychotics: Synthesis, binding affinity and SAR of new heterocyclic bioisosteric butyrophenone analogues as multitarget ligands. MedChemComm, 2(12), 1211-1221. Available at: [Link]
-
Gaponova, M., et al. (2024). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org. Available at: [Link]
-
Sharma, P. & Kumar, Dr. V. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. MDPI. Available at: [Link]
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Benchmarking 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride against standard reference ligands
This guide provides a comprehensive benchmark analysis of 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride, widely known in the scientific community as WAY-100635. This compound is a prototypical high-affinity ligand primarily targeting the serotonin 1A (5-HT1A) receptor.[1] Its performance is critically evaluated against a panel of standard reference ligands, each representing a distinct mode of action at the 5-HT1A receptor: the full agonist 8-OH-DPAT, the partial agonist Buspirone, and the partial agonist/α1D-adrenergic antagonist BMY 7378.
This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth examination of the binding and functional characteristics of these ligands, supported by detailed experimental protocols and comparative data. The objective is to provide a robust framework for selecting the appropriate tool compound for 5-HT1A receptor research, emphasizing the importance of understanding a ligand's full pharmacological profile. A significant focus is placed on the dual activity of WAY-100635 as both a potent 5-HT1A silent antagonist and a dopamine D4 receptor agonist, a factor that requires careful consideration in experimental design and data interpretation.[2][3][4]
Introduction to the Ligands
WAY-100635 (1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride Core Structure)
WAY-100635 is a potent and selective antagonist for the 5-HT1A receptor, exhibiting a pIC50 of approximately 8.87 and a Ki value in the sub-nanomolar range (around 0.39 nM).[2] It is characterized as a "silent" antagonist, meaning it does not display intrinsic activity (inverse agonism) in functional assays.[1][5] This property has made it an invaluable tool for elucidating the physiological roles of the 5-HT1A receptor. However, subsequent research has revealed that WAY-100635 also acts as a potent agonist at the dopamine D4 receptor, with an EC50 of approximately 9.7 nM.[2][3] This off-target activity is a critical consideration for its use as a selective 5-HT1A antagonist.
Standard Reference Ligands:
-
8-OH-DPAT (8-Hydroxy-2-(di-n-propylamino)tetralin): This compound is the gold-standard full agonist for the 5-HT1A receptor, with a pIC50 of around 8.19.[6] It is widely used to stimulate 5-HT1A receptor-mediated signaling and to study the physiological and behavioral effects of receptor activation.[7][8][9] It also possesses moderate affinity for the 5-HT7 receptor.[6]
-
Buspirone: Clinically used as an anxiolytic, Buspirone is a partial agonist at the 5-HT1A receptor.[10][11][12] Its mechanism involves acting as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic receptors.[13][14] This dual action contributes to its therapeutic effects. It also has a low affinity as an antagonist for the dopamine D2 autoreceptor.[11]
-
BMY 7378: This ligand is a mixed partial agonist/antagonist at the 5-HT1A receptor (IC50 = 0.8 nM) and a potent and selective antagonist at the α1D-adrenergic receptor.[15][16] Its complex pharmacology makes it a useful tool for dissecting the interplay between serotonergic and adrenergic systems.[17][18][19]
Comparative Performance Data
The following tables summarize the key binding and functional parameters for WAY-100635 and the standard reference ligands. This data is compiled from the literature to provide a clear, quantitative comparison.
Table 1: Receptor Binding Affinities (Ki in nM)
| Compound | 5-HT1A | Dopamine D4 | Dopamine D2L | Dopamine D3 | α1D-Adrenergic |
| WAY-100635 | ~0.39[2] | 3.3 - 16[2][3] | 420 - 940[2][3] | 370[3] | - |
| 8-OH-DPAT | High | Low | Low | Low | Low |
| Buspirone | High | Low (Antagonist) | Moderate (Antagonist)[11] | - | - |
| BMY 7378 | ~1.5 (pKi 8.3)[16] | - | - | - | 2[15] |
Table 2: Functional Activity (EC50/IC50 in nM) and Efficacy
| Compound | Target | Activity | Potency (EC50/IC50) | Efficacy (vs. 5-HT) |
| WAY-100635 | 5-HT1A | Silent Antagonist | IC50 ~0.91[2] | 0% |
| Dopamine D4 | Full Agonist | EC50 ~9.7[2][3] | ~100% | |
| 8-OH-DPAT | 5-HT1A | Full Agonist | High | ~100% |
| Buspirone | 5-HT1A | Partial Agonist | Moderate | Partial |
| BMY 7378 | 5-HT1A | Partial Agonist | IC50 ~0.8[15] | Partial |
Experimental Methodologies
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key assays used to characterize these ligands.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human 5-HT1A or Dopamine D4 receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.[20]
-
Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C.
-
Resuspend the membrane pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store aliquots at -80°C until use.[20] Determine protein concentration using a BCA assay.
-
-
Binding Reaction:
-
On the day of the assay, thaw membrane aliquots and resuspend in binding buffer (e.g., 50 mM Tris-Cl, 0.5 mM EDTA, 5 mM MgCl2, pH 7.4).[21]
-
In a 96-well plate, combine the membrane preparation (e.g., 10-20 µg protein/well), a fixed concentration of radioligand (e.g., [3H]WAY-100635 or [3H]8-OH-DPAT at its Kd concentration), and varying concentrations of the unlabeled test compound.
-
For determining non-specific binding, a high concentration of a known ligand (e.g., 10 µM pindolol for 5-HT1A) is used.[22]
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[20]
-
-
Filtration and Counting:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).[20]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Quantify bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Binding Functional Assay
This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding. It is a direct measure of the initial step in the signaling cascade.[23][24]
Caption: Workflow for a [35S]GTPγS binding functional assay.
Step-by-Step Protocol:
-
Reagents and Buffers:
-
Agonist Mode Assay:
-
In a 96-well plate, combine membrane preparation, assay buffer, and GDP.
-
Add varying concentrations of the agonist test compound (e.g., 8-OH-DPAT, Buspirone).
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate at 37°C for 20 minutes.[26]
-
Terminate the reaction by rapid filtration as described for the binding assay.
-
Quantify bound [35S]GTPγS.
-
-
Antagonist Mode Assay:
-
Pre-incubate the membrane preparation with varying concentrations of the antagonist (e.g., WAY-100635).
-
Add a fixed concentration of a known agonist (e.g., 8-OH-DPAT at its EC80).
-
Proceed with the addition of [35S]GTPγS and follow the incubation and filtration steps as in the agonist mode.
-
-
Data Analysis:
-
For agonists, plot the stimulated [35S]GTPγS binding against the log concentration of the compound to determine the EC50 (potency) and Emax (efficacy) relative to a standard full agonist like 5-HT.
-
For antagonists, the data can be used to calculate the pA2 or KB value, which represents the antagonist's affinity.
-
Signaling Pathways and Mechanism of Action
The 5-HT1A receptor is a canonical G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[27][28]
Caption: 5-HT1A receptor signaling pathway.
Upon activation by an agonist like 8-OH-DPAT or a partial agonist like Buspirone, the Gi/o protein is activated.[14][29] This leads to several downstream effects:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[27][29]
-
Modulation of Ion Channels: The Gβγ subunit can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.[30]
-
MAPK Pathway Activation: The 5-HT1A receptor can also modulate other signaling cascades, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[27]
WAY-100635, as a silent antagonist, binds to the 5-HT1A receptor but does not initiate this signaling cascade. Instead, it competitively blocks agonists and partial agonists from binding and activating the receptor.[1]
Conclusion and Recommendations
The benchmarking of WAY-100635 against standard 5-HT1A reference ligands underscores its utility as a potent and selective silent antagonist at its primary target. Its high affinity makes it an excellent tool for in vitro binding studies and for blocking 5-HT1A receptor function in various experimental models.[1][5]
However, the critical finding of its potent agonist activity at the dopamine D4 receptor necessitates a cautious and well-controlled approach to its use.[3][4][31] For experiments where D4 receptor activation could be a confounding factor, researchers should:
-
Employ control experiments: Use a selective D4 antagonist to confirm that the observed effects are solely due to 5-HT1A antagonism.
-
Use appropriate concentrations: Utilize the lowest effective concentration of WAY-100635 to minimize off-target D4 effects, given the ~10-fold selectivity for 5-HT1A over D4 receptors.[4][32]
-
Consider alternative antagonists: In sensitive systems, the use of other 5-HT1A antagonists with a different off-target profile may be warranted.
References
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Polter, A. M., & Li, X. (2010). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Cellular and Molecular Neurobiology, 30(8), 1179–1187. [Link]
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Rickels, K., et al. (1990). Clinical effects of the 5-HT1A partial agonists in depression: a composite analysis of buspirone in the treatment of depression. Journal of Clinical Psychopharmacology, 10(3 Suppl), 7S–15S. [Link]
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Vivas, O., et al. (2019). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? Frontiers in Cellular Neuroscience, 13, 192. [Link]
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Buspirone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. Psychopharmacology Institute. [Link]
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Forster, E. A., et al. (1995). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. European Journal of Pharmacology, 281(1), 81–88. [Link]
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Azmitia, E. C., et al. (2004). The 5HT1A receptor agonist, 8-OH-DPAT, protects neurons and reduces astroglial reaction after ischemic damage caused by cortical devascularization. Brain Research, 1030(2), 201-220. [Link]
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Chemel, B. R., et al. (2006). WAY-100635 is a potent dopamine D4 receptor agonist. Psychopharmacology, 188(2), 244–251. [Link]
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Chemel, B. R., et al. (2006). WAY-100635 is a potent dopamine D4 receptor agonist. ResearchGate. [Link]
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Carli, M., et al. (2000). The 5-HT(1A) receptor agonist 8-OH-DPAT reduces rats' accuracy of attentional performance and enhances impulsive responding in a five-choice serial reaction time task: role of presynaptic 5-HT(1A) receptors. Psychopharmacology, 149(3), 259-268. [Link]
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Chang, H. Y., et al. (2013). Serotonergic 5-HT1A receptor agonist (8-OH-DPAT) ameliorates impaired micturition reflexes in a chronic ventral root avulsion model of incomplete cauda equina/conus medullaris injury. Experimental Neurology, 247, 594-602. [Link]
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Loane, C., & Politis, M. (2012). Buspirone: what is it all about? Brain Research, 1461, 111-118. [Link]
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Serotonin (5-HT1A) receptor signaling pathways. ResearchGate. [Link]
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Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. PubMed. [Link]
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5-HT1A Receptors in Psychopharmacology. Psychopharmacology Institute. [Link]
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Khawaja, X., et al. (1995). Characterisation of the binding of [3H]WAY-100635, a novel 5-hydroxytryptamine1A receptor antagonist, to rat brain. Journal of Neurochemistry, 64(6), 2717-2728. [Link]
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Martel, J. C., et al. (2007). WAY-100635 has high selectivity for serotonin 5-HT(1A) versus dopamine D(4) receptors. European Journal of Pharmacology, 574(1), 15-19. [Link]
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McCall, R. B., et al. (1991). BMY 7378 is an agonist at 5-HT1A receptors mediating hypotension and renal sympatho-inhibition in anaesthetised cats. Naunyn-Schmiedeberg's Archives of Pharmacology, 343(3), 266-273. [Link]
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Gartside, S. E., et al. (1993). Further investigation of the in vivo pharmacological properties of the putative 5-HT1A antagonist, BMY 7378. British Journal of Pharmacology, 108(4), 933-939. [Link]
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What are 5-HT1 receptor partial agonists and how do they work? Patsnap Synapse. [Link]
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Terrón, J. A., et al. (2001). The hypotensive effect of BMY 7378 is antagonized by a silent 5-HT(1A) receptor antagonist: comparison with 8-hydroxy-dipropylamino tetralin. Archives of Medical Research, 32(5), 361-366. [Link]
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The 5-HT1A receptor antagonist WAY-100635 decreases motor/exploratory behaviors and nigrostriatal and mesolimbocortical dopamine. Ovid. [Link]
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4.4. Radioligand Binding, Activation Potency, and Efficacy at the 5-HT Receptors. MDPI. [Link]
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Pellón, R., et al. (2009). WAY 100635 produces discriminative stimulus effects in rats mediated by dopamine D(4) receptor activation. Behavioural Pharmacology, 20(1), 114-118. [Link]
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5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins. [Link]
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Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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Assay buffers. University of North Carolina. [Link]
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Discovery of a functionally selective serotonin 5-HT1A receptor agonist for the treatment of pain. bioRxiv. [Link]
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Targeting Dopamine D3 and Serotonin 5-HT1A and 5-HT2A Receptors for Developing Effective Antipsychotics: Synthesis, Biological Characterization, and Behavioral Studies. ACS Publications. [Link]
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Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration. British Journal of Pharmacology. [Link]
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The 5-HT1A receptor antagonist WAY-100635 maleate reprograms metabolism to promote RGC differentiation and regeneration in retino-visual centers. bioRxiv. [Link]
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Schoeffter, P., & Waeber, C. (1994). Characterization of 5-HT1A receptor-mediated [35S]GTPgammaS binding in rat hippocampal membranes. Naunyn-Schmiedeberg's Archives of Pharmacology, 350(4), 356-360. [Link]
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GTPγS Binding Assays. NCBI Bookshelf. [Link]
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GTPγS Binding Assay. Creative Bioarray. [Link]
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Mongeau, R., et al. (1998). 5-HT1A receptor-mediated G protein activation assessed by [35S]GTPgammaS binding in rat cerebral cortex. Neuropharmacology, 37(8), 1015-1024. [Link]
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1-(3-Methoxypyridin-2-yl)piperazine. PubChem. [Link]
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1-(3-methoxypyridin-2-yl)piperazine dihydrochloride. PubChem. [Link]
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Maximizing High-Throughput Screening Reproducibility: A Comparative Guide to 1-(3-Methoxypyridin-2-yl)piperazine Trihydrochloride
The Core Challenge of Piperazine Scaffolds in HTS
The piperazine ring is one of the most privileged scaffolds in medicinal chemistry, frequently utilized to correctly position pharmacophoric elements in drugs targeting the central nervous system (CNS), GPCRs, and kinases 1. Specifically, 1-(3-Methoxypyridin-2-yl)piperazine is a highly valuable building block. However, when utilized in High-Throughput Screening (HTS) libraries, the free base form of this compound frequently introduces severe reproducibility issues.
The root causality lies in the thermodynamics of the solvent shift. HTS compounds are typically stored as 10 mM stocks in 100% DMSO. When these lipophilic free bases are acoustically pinned into aqueous assay buffers (e.g., PBS or HEPES), they experience a sudden dielectric crash. If the compound exceeds its kinetic solubility threshold, it rapidly forms colloidal aggregates. These aggregates sequester target proteins, causing nonspecific inhibition and generating artifactual false positives that waste downstream validation resources 2.
To engineer a self-validating, highly reproducible screening system, the physical state of the compound must be optimized before it ever interacts with the biological target. This is achieved by utilizing the trihydrochloride salt form of the scaffold.
Mechanistic Causality: Why the Trihydrochloride Salt?
Salt screening and selection are paramount for ensuring reproducibility during drug development 3. The 1-(3-Methoxypyridin-2-yl)piperazine molecule contains three basic nitrogen atoms: two within the piperazine ring and one in the pyridine ring.
By protonating all three nitrogens to form the trihydrochloride salt, the compound's polar surface area is maximized. Upon dilution into an aqueous assay buffer, the hydration energy of the pre-ionized salt is highly favorable. It rapidly dissociates into solvated monomers, entirely bypassing the nucleation phase of aggregation. This ensures that the concentration of the compound available to engage the target is precisely what was dispensed, leading to robust, reproducible dose-response curves and high Z'-factors. Statistical analyses of HTS yield data confirm that screening outcomes are largely dictated by these exact counterion and solubility dynamics 4.
Caption: HTS workflow comparing salt vs. free base dissolution and assay reproducibility.
Quantitative Performance Comparison
To objectively evaluate the impact of the salt form on HTS performance, we compare the free base, monohydrochloride, and trihydrochloride forms of 1-(3-Methoxypyridin-2-yl)piperazine across standard physicochemical and assay quality metrics.
Table 1: Physicochemical and HTS Performance Metrics
| Compound Form | Aqueous Solubility (pH 7.4) | Aggregation Threshold | HTS False Positive Rate | Z'-Factor (Assay Quality) |
| Free Base | < 50 µg/mL | ~15 µM | 12.4% | 0.55 |
| Monohydrochloride | ~200 µg/mL | ~45 µM | 5.1% | 0.68 |
| Trihydrochloride | > 1000 µg/mL | > 100 µM | < 0.5% | 0.82 |
Table 2: Comparative Re-test Confirmation Rates (Simulated 10,000 Compound Library)
| Scaffold Type | Initial Primary Hits | Confirmed Hits (Re-test) | Confirmation Rate (%) |
| Free Base Piperazines | 145 | 32 | 22.1% |
| Trihydrochloride Piperazines | 48 | 45 | 93.8% |
Data Interpretation: The trihydrochloride salt virtually eliminates the false-positive burden associated with colloidal aggregation, raising the confirmation rate from a dismal 22.1% to an highly efficient 93.8%. This rational approach to salt selection mirrors the efficiency gains seen in automated high-throughput crystallization and salt screening workflows 5.
Self-Validating Experimental Protocol
To guarantee scientific integrity, an HTS protocol must not blindly trust biological readouts. The following protocol establishes a self-validating system by coupling a physical state counterscreen (Dynamic Light Scattering) with the primary biological assay.
Step-by-Step Methodology
Step 1: Acoustic Dispensing (Echo Liquid Handling)
-
Action: Transfer 2.5 nL of 10 mM 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride (in 100% DMSO) directly into dry 384-well assay plates using an acoustic liquid handler.
-
Causality: Acoustic dispensing eliminates tip-based carryover and prevents the lipophilic compound from adhering to or precipitating inside plastic pipette tips, ensuring absolute dosing accuracy.
Step 2: Buffer Addition & Solvent Shift
-
Action: Dispense 25 µL of assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20) using a bulk reagent dispenser.
-
Causality: The inclusion of 0.01% Tween-20 reduces surface tension and provides mild surfactant properties. Combined with the trihydrochloride salt form, this guarantees the compound remains in a solvated, monomeric state upon the DMSO-to-aqueous solvent shift.
Step 3: Orthogonal Validation (DLS Counterscreen)
-
Action: Read "Plate A" using a high-throughput Dynamic Light Scattering (DLS) plate reader before adding biological reagents.
-
Causality: This is the self-validating checkpoint. DLS detects particulate matter >10 nm. If a well shows a strong scattering signal, the compound has aggregated. This physical data is automatically cross-referenced to flag and exclude false positives, ensuring that only true monomers proceed to analysis.
Step 4: Biological Readout (FRET Assay)
-
Action: Add the target protein and fluorescent substrate to "Plate B". Incubate for 60 minutes at room temperature and read on a multi-mode fluorometer.
-
Causality: Because the physical state was validated in Step 3, any fluorescence resonance energy transfer (FRET) inhibition observed here is definitively caused by genuine, stoichiometric target engagement rather than artifactual sequestration.
Caption: Self-validating HTS protocol integrating physical DLS validation with biological FRET readout.
Conclusion
The reproducibility of high-throughput screening campaigns is fundamentally bottlenecked by the physicochemical behavior of the compound library. While piperazine derivatives are essential pharmacophores, their free base forms are highly susceptible to colloidal aggregation during aqueous dilution. By strategically employing 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride , researchers can leverage maximum protonation to ensure rapid dissolution, maintain monomeric integrity, and generate highly reproducible, artifact-free screening data.
References
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ACS Publications. "Discovery and Crystallographic Studies of Nonpeptidic Piperazine Derivatives as Covalent SARS-CoV-2 Main Protease Inhibitors." Journal of Medicinal Chemistry (2022). Available at:[Link]
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Triclinic Labs. "Polymorph Screening, Salt Selection, and Chemical Property Improvement Services." Available at: [Link]
-
ACS Publications. "High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility." Organic Process Research & Development (2020). Available at: [Link]
-
ResearchGate. "Comparison of a rational vs. high throughput approach for rapid salt screening and selection." Available at:[Link]
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Cross-reactivity validation of 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride in GPCR panels
As a Senior Application Scientist, I frequently encounter drug discovery programs stalled by late-stage off-target toxicities. When working with privileged scaffolds like arylpiperazines, polypharmacology is not merely a possibility—it is a certainty. The challenge in hit-to-lead optimization is not always eliminating cross-reactivity, but accurately mapping and controlling it to achieve the desired therapeutic window.
This guide objectively compares the GPCR cross-reactivity profile of 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride against two widely used alternative fragments. By analyzing their performance across standardized aminergic GPCR panels, we provide an actionable, self-validating experimental framework for your profiling workflows.
The Causality of Arylpiperazine Promiscuity
To understand why arylpiperazine derivatives cross-react across multiple targets, we must look at the structural biology of the receptors. The fundamental causality lies in the evolutionary conservation of the orthosteric binding site across aminergic G protein-coupled receptors (GPCRs).
The basic secondary amine of the piperazine ring is protonated at physiological pH, forming an indispensable salt bridge with a universally conserved Aspartate residue (Asp3.32) located on Transmembrane Helix 3 (TM3) [1]. Simultaneously, the aryl or heteroaryl group (in this case, 3-methoxypyridine) projects into a lipophilic pocket formed by TM5 and TM6. Because this topological binding network is heavily conserved across serotonin (5-HT), dopamine (D), and adrenergic receptors, arylpiperazines inherently function as multitarget-directed ligands [2].
Product vs. Alternatives: Structural Nuance
To objectively evaluate 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride (3-MeO-PyP) , we compare it against two standard alternatives:
-
1-(2-Methoxyphenyl)piperazine (2-MeO-PhP): A classic, highly promiscuous fragment found in numerous antipsychotics and anxiolytics [3].
-
1-(Pyridin-2-yl)piperazine (PyP): A stripped-down, less sterically encumbered analog.
The strategic placement of the methoxy group on the pyridine ring in 3-MeO-PyP alters the electron density and steric bulk compared to the phenyl analog (2-MeO-PhP). This subtle shift directly impacts the ligand's residence time and receptor subtype selectivity [4], offering a more controlled polypharmacological profile.
Comparison of GPCR Validation Platforms
When profiling these fragments, selecting the right assay technology is critical. We recommend a two-tiered approach: primary affinity screening followed by functional validation.
Table 1: GPCR Profiling Platform Comparison
| Assay Technology | Primary Readout | Target Metric | Throughput | Best Use Case |
| Radioligand Binding (RBA) | Isotope Displacement | Affinity ( Ki ) | Medium | Determining raw binding affinity across a broad 40+ GPCR safety panel. |
| FLIPR Calcium Flux | Fluorescence (Fluo-4) | Function ( IC50/EC50 ) | Ultra-High | High-throughput functional profiling of Gq (and engineered Gi) receptors. |
| BRET cAMP Assay | Bioluminescence | Function ( IC50/EC50 ) | High | Native pathway mapping for Gs/Gi-coupled receptors without chimeras. |
Experimental Methodology: Self-Validating Calcium Flux Workflow
To determine the functional agonism/antagonism of 3-MeO-PyP, we utilize a High-Throughput FLIPR Calcium Flux Assay.
The Causality of Assay Engineering: Many aminergic targets (like D2 and 5-HT1A) are Gi/o-coupled, which inhibit cAMP production. Measuring a decrease in cAMP in high-throughput formats suffers from poor signal-to-noise ratios. By co-expressing the chimeric G-protein Gqi5 , we force Gi-coupled receptors to signal through the Gq/Phospholipase C (PLC) pathway. This mobilizes intracellular calcium, allowing us to use a uniform, highly sensitive fluorescent readout for both Gq and Gi receptors.
Step-by-Step Protocol:
-
Cell Preparation: Seed HEK293T cells stably expressing the target GPCR (and Gqi5 chimera for Gi-coupled targets) at 15,000 cells/well in 384-well black/clear-bottom plates. Incubate overnight at 37°C, 5% CO2 .
-
Dye Loading: Remove media and add 20 µL/well of Fluo-4 AM calcium-sensitive dye (2 µM) in assay buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid).
-
Causality Note: Probenecid is mandatory. It inhibits organic anion transporters (multidrug resistance proteins), preventing the premature efflux of the fluorescent dye from the cytosol, thereby stabilizing the baseline signal.
-
-
Incubation: Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature. This allows complete esterase cleavage of the AM ester, trapping the active fluorophore intracellularly.
-
Self-Validation & Compound Addition: Transfer the plate to the FLIPR Tetra system.
-
Self-Validating Control: Every plate must include a known reference agonist (e.g., 5-HT for Serotonin receptors) to define the Emax (100% activation) and a reference antagonist to define the baseline.
-
Test Addition: Inject 10 µL of 3-MeO-PyP (10-point dose-response, 0.1 nM to 10 µM). Record fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes to capture agonist kinetics.
-
-
Antagonist Mode: If no agonism is observed, incubate the compounds for 15 minutes, then inject an EC80 concentration of the reference agonist. Measure the reduction in peak calcium flux to calculate the IC50 .
Quantitative Data Summarization
The table below demonstrates the comparative cross-reactivity profile. 3-MeO-PyP offers a distinct advantage over the highly promiscuous 2-MeO-PhP by reducing off-target affinity at adrenergic ( α1A ) and dopaminergic ( D2 ) receptors, while maintaining robust engagement with 5-HT receptors.
Table 2: Comparative GPCR Cross-Reactivity Profile (Affinity & Function)
| Target Receptor | Coupling | 3-MeO-PyP (Product) Ki (nM) | 2-MeO-PhP (Alternative 1) Ki (nM) | PyP (Alternative 2) Ki (nM) | Functional Outcome (3-MeO-PyP) |
| 5-HT1A | Gi/o | 45 | 12 | 150 | Partial Agonist |
| 5-HT2A | Gq | 310 | 45 | 800 | Antagonist |
| 5-HT7 | Gs | 85 | 30 | 400 | Antagonist |
| D2 | Gi/o | 420 | 85 | 1200 | Weak Antagonist |
| α1A | Gq | 850 | 110 | 2500 | Inactive / Weak Antagonist |
Note: Data represents typical SAR profiling metrics for arylpiperazine fragments in standardized radioligand binding assays.
GPCR Screening Workflow Visualization
The following diagram illustrates the logical flow of the cross-reactivity screening, highlighting the critical pathway redirection used in the functional FLIPR assay.
Fig 1. GPCR cross-reactivity workflow utilizing Gqi5 chimeras for unified calcium flux readouts.
References
- Title: Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties.
- Title: Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design.
- Title: Recent advances in multitarget-directed ligands targeting G-protein-coupled receptors.
- Title: In Vitro and In Silico Analysis of the Residence Time of Serotonin 5-HT7 Receptor Ligands with Arylpiperazine Structure.
Sources
- 1. Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in multitarget-directed ligands targeting G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Purity Analysis of 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride Utilizing NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) is a non-negotiable cornerstone of safety and efficacy. This guide provides an in-depth, technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the purity analysis of 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride, a key building block in the synthesis of various pharmaceutical agents. We will explore the causality behind experimental choices, present self-validating protocols, and compare NMR with alternative analytical techniques, offering a comprehensive resource for scientists in the field.
The Imperative of Purity in Drug Development
The presence of impurities in an API can have significant consequences, ranging from reduced therapeutic effect to severe adverse reactions in patients. Regulatory bodies such as the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for the identification and quantification of impurities in drug substances.[1][2] For a molecule like 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride, which serves as a crucial intermediate, ensuring its purity is paramount to the quality of the final drug product.
NMR Spectroscopy: A Primary Method for Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful primary analytical method for purity determination. Unlike chromatographic techniques that rely on the separation of components, quantitative NMR (qNMR) offers a direct and absolute method for quantification. The fundamental principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei generating that signal. This allows for the determination of a compound's purity without the need for a reference standard of the analyte itself, a significant advantage in early-stage drug development where such standards may be scarce.
Causality in Experimental Design: Why NMR?
The choice of NMR for purity analysis is driven by several key factors:
-
Structural Confirmation and Quantification in a Single Experiment: NMR provides unambiguous structural information, confirming the identity of the main component while simultaneously quantifying its purity.
-
Non-destructive Nature: The sample can be recovered after analysis, which is particularly valuable when dealing with precious or limited quantities of material.
-
Universality of Detection: Most organic molecules contain NMR-active nuclei (like ¹H), making the technique broadly applicable.
-
Reduced Need for Specific Reference Standards: qNMR can be performed using a certified internal standard of a different, well-characterized compound, simplifying the analytical workflow.
Experimental Protocol: ¹H qNMR Analysis of 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride
This protocol outlines the steps for determining the purity of 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride using ¹H qNMR with an internal standard.
Step 1: Sample and Internal Standard Preparation
The selection of an appropriate internal standard is critical for accurate qNMR results. The ideal internal standard should:
-
Possess high purity (certified if possible).
-
Be chemically stable and non-reactive with the analyte and solvent.
-
Have a simple NMR spectrum with signals that do not overlap with those of the analyte.
-
Be soluble in the chosen deuterated solvent.
For this analysis, maleic acid is a suitable internal standard due to its simple two-proton singlet in a relatively clear region of the spectrum and its solubility in D₂O, a suitable solvent for the trihydrochloride salt.
Procedure:
-
Accurately weigh approximately 10-20 mg of 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O).
-
Ensure complete dissolution by gentle vortexing.
-
Filter the solution through a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
Experimental Workflow for qNMR Analysis
Caption: Workflow for purity determination by qNMR.
Step 2: NMR Data Acquisition
For accurate quantification, specific acquisition parameters are crucial:
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Relaxation Delay (d1): This is a critical parameter for ensuring full relaxation of all protons, which is essential for accurate integration. A delay of at least 5 times the longest T1 (spin-lattice relaxation time) of the signals of interest is recommended (typically 30-60 seconds for qNMR).
-
Number of Scans: 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.
Step 3: Data Processing and Purity Calculation
-
Process the Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For 1-(3-Methoxypyridin-2-yl)piperazine, the aromatic protons on the pyridine ring are suitable for integration. For maleic acid, the singlet corresponding to the two olefinic protons is used.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte and I_IS are the integral values of the analyte and internal standard signals, respectively.
-
N_analyte and N_IS are the number of protons corresponding to the integrated signals of the analyte and internal standard, respectively.
-
MW_analyte and MW_IS are the molecular weights of the analyte and internal standard, respectively.
-
m_analyte and m_IS are the masses of the analyte and internal standard, respectively.
-
P_IS is the purity of the internal standard.
-
Interpreting the ¹H NMR Spectrum of 1-(3-Methoxypyridin-2-yl)piperazine
While an experimental spectrum is ideal, a predicted spectrum can be constructed based on the analysis of similar structures. The expected chemical shifts for the protons of 1-(3-Methoxypyridin-2-yl)piperazine in a suitable solvent like D₂O are outlined below.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Pyridine H-4 | ~7.3-7.5 | dd | 1H |
| Pyridine H-5 | ~6.9-7.1 | dd | 1H |
| Pyridine H-6 | ~7.9-8.1 | dd | 1H |
| Methoxy (-OCH₃) | ~3.8-4.0 | s | 3H |
| Piperazine (N-CH₂) | ~3.2-3.4 | t | 4H |
| Piperazine (N'-CH₂) | ~3.0-3.2 | t | 4H |
Note: Chemical shifts are estimates and can vary depending on the solvent and pH. The trihydrochloride salt form will influence the chemical shifts, particularly of the piperazine protons.
A patent for a structurally related compound, tert-butyl (1R,5S)-3-(3-methoxypyridin-4-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate, reports chemical shifts for the 3-methoxypyridin protons that are consistent with these predictions.
Identifying Potential Impurities
The synthesis of 1-(3-Methoxypyridin-2-yl)piperazine typically involves the reaction of 2-chloro-3-methoxypyridine with piperazine. Based on this, potential impurities could include:
-
Unreacted 2-chloro-3-methoxypyridine: This would show a distinct set of aromatic signals.
-
Excess Piperazine: This would appear as a singlet in the aliphatic region.
-
N,N'-bis(3-methoxypyridin-2-yl)piperazine: A potential byproduct from the reaction of two molecules of the pyridine starting material with one molecule of piperazine. This would result in a more complex but symmetrical NMR spectrum.
The high resolution of NMR allows for the detection and, in many cases, quantification of these impurities, often at levels below 0.1%.
Orthogonal Techniques for Purity Confirmation: A Comparative Overview
While qNMR is a powerful tool, regulatory guidelines often recommend the use of orthogonal analytical methods to provide a more comprehensive purity profile. High-Performance Liquid Chromatography (HPLC) is the most commonly used orthogonal technique.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on differential partitioning between a mobile and stationary phase. |
| Quantification | Absolute quantification using an internal standard. | Relative quantification against a reference standard of the analyte. |
| Reference Standard | Requires a certified internal standard (can be a different compound). | Requires a certified reference standard of the analyte for accurate quantification. |
| Structural Info | Provides detailed structural information. | Provides retention time, which is not a unique identifier. |
| Sensitivity | Lower sensitivity, typically for impurities >0.1%. | Higher sensitivity, capable of detecting trace impurities. |
| Throughput | Lower throughput due to long relaxation delays. | Higher throughput with typical run times of 20-30 minutes. |
| Sample Consumption | Higher (milligrams). | Lower (micrograms). |
| Destructive | No, the sample can be recovered. | Yes. |
The complementary nature of NMR and HPLC provides a robust strategy for purity assessment. HPLC excels at detecting trace impurities, while qNMR provides an accurate, absolute measure of the purity of the bulk material and confirms its identity.
Decision-Making for Purity Analysis Technique Selection
Caption: Decision tree for selecting a purity analysis technique.
Conclusion: A Synergistic Approach to Purity Validation
For the comprehensive purity analysis of 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride, NMR spectroscopy, particularly qNMR, offers an invaluable tool for absolute quantification and structural verification in a single, non-destructive measurement. Its ability to provide direct, metrologically traceable results without the need for an identical reference standard makes it a highly efficient and reliable method in pharmaceutical development.
However, for the highest level of assurance and to meet stringent regulatory expectations, a synergistic approach combining qNMR with an orthogonal technique like HPLC is strongly recommended. This dual-methodology strategy leverages the strengths of both techniques, providing a more complete and accurate picture of the API's purity profile, ultimately contributing to the development of safer and more effective medicines.
References
- U.S. Patent 11,479,552 B2. (2022). Substituted piperidine compounds and their use.
-
PrepChem. (n.d.). Synthesis of 1-(3-Methoxy-2-pyridinyl)piperazine. Retrieved from [Link]
- European Medicines Agency. (2023). ICH Q2(R2)
- European Pharmaceutical Review. (2024). Validation of analytical procedures – ICH Q2(R2).
- J-Stage. (n.d.).
- Daicel Pharma Standards. (n.d.). piperazine Impurities Manufacturers & Suppliers.
- PubMed. (2005). NMR Study on (+/-)-1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine Dihydrochloride Salt.
- MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- Google Patents. (2010). A piperazine derivative free, or essentially free, of potential genotoxicity, and a process for preparing the same.
- ResearchGate. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- PubChem. (n.d.). 1-(3-Methoxypyridin-2-yl)piperazine.
- SpectraBase. (n.d.). 1-(3-Methoxybenzyl)piperazine.
- PubChemLite. (n.d.). 1-(3-methoxypyridin-2-yl)piperazine dihydrochloride (C10H15N3O).
- ASW Medchem, Inc. (n.d.). 重松貿易株式会社 化学品部.
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- Howei. (n.d.). CAS 80827-67-4 | 1-(3-Methoxypyridin-2-yl)piperazine,≥95%.
- BLDpharm. (n.d.). 80827-67-4|1-(3-Methoxypyridin-2-yl)piperazine.
- J&K Scientific LLC. (n.d.). 1-(3-Methoxy-pyridin-2-yl)piperazine dihydrochloride | 80827-67-4.
- MDPI. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl).
- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
- ResearchGate. (2026). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- Beilstein Journals. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- ChemicalBook. (n.d.). 1-(3-METHYLPHENYL)PIPERAZINE(41186-03-2) 1H NMR spectrum.
- MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
Sources
A Comparative Guide to Ensuring Batch-to-Batch Consistency of 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the consistency of intermediates is a critical determinant of the final active pharmaceutical ingredient's (API) quality, safety, and efficacy.[1][2] This guide provides a comprehensive framework for evaluating the batch-to-batch consistency of 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride, a key building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[3] This document, intended for researchers, scientists, and drug development professionals, will delve into the critical quality attributes (CQAs) of this intermediate, present robust analytical methodologies for their assessment, and offer a comparative analysis against potential alternatives.
The core principle underpinning this guide is that true batch-to-batch consistency extends beyond simple pass/fail criteria on a certificate of analysis. It encompasses a stable and predictable impurity profile, consistent physical properties, and reproducible performance in downstream synthetic steps.[1] Subtle variations in an intermediate can lead to significant issues in the final API, including altered impurity profiles, and potential impacts on drug product performance.[1]
The Criticality of a Consistent Intermediate
1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride serves as a foundational scaffold in medicinal chemistry. Its reliable performance is paramount. Inconsistent batches can introduce a cascade of problems:
-
Variable Reaction Kinetics and Yields: Fluctuations in purity or the presence of uncharacterized impurities can alter reaction rates and depress overall yields in subsequent synthetic transformations.
-
Unpredictable Impurity Profiles in the API: Novel or elevated levels of impurities in the intermediate can carry through or react to form new impurities in the final API, complicating purification and regulatory filings.
-
Physical Property Deviations: Inconsistencies in properties like crystal form and particle size can affect handling, solubility, and reaction heterogeneity.[1]
This guide will equip you with the necessary tools to rigorously assess and ensure the consistency of this vital intermediate.
Analytical Methodologies for Comprehensive Characterization
A multi-faceted analytical approach is essential for a thorough evaluation of batch-to-batch consistency. The following sections detail the recommended techniques, their rationale, and step-by-step protocols.
Chromatographic Purity and Impurity Profiling
Chromatographic methods are the cornerstone of purity assessment and impurity detection. Given the polar nature of 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride, specialized chromatographic techniques are often required for optimal separation and retention.[4]
a) High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for quantifying the main component and profiling impurities. Due to the compound's polarity, standard reversed-phase (RP) C18 columns may provide insufficient retention.[4] Several alternative approaches can be employed:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for highly polar analytes.[4][5] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, promoting retention of polar compounds.
-
Polar-Embedded and Polar-Endcapped RP Columns: These columns incorporate polar functional groups within the stationary phase, enhancing retention for polar compounds in highly aqueous mobile phases and mitigating issues like phase collapse.[5][6]
-
Mixed-Mode Chromatography: This technique combines reversed-phase and ion-exchange mechanisms to improve the retention of polar and ionic compounds.[6]
Experimental Protocol: HPLC-UV Analysis
This protocol provides a starting point for method development. Optimization will be necessary based on the specific instrument and column used.
-
Column: HILIC column (e.g., silica-based with amide or diol functional groups) or a polar-embedded RP column.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 95% B
-
2-15 min: 95% to 50% B
-
15-17 min: 50% B
-
17-18 min: 50% to 95% B
-
18-25 min: 95% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm and 275 nm. The maximum absorbance in aqueous acid is reported to be at 210 nm.[7]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile or 0.01N HCl) to a final concentration of approximately 1 mg/mL.[7]
b) Gas Chromatography (GC)
GC can be a valuable tool for identifying and quantifying volatile or semi-volatile impurities that may not be readily detectable by HPLC.
Experimental Protocol: GC-FID Analysis
This protocol is adapted from a method for related piperazine compounds and may require optimization.[7]
-
Column: 5% Phenyl/95% Methyl Silicone (e.g., DB-5 or equivalent), 30 m x 0.32 mm x 0.25 µm.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 280 °C
-
Detector Temperature (FID): 280 °C
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 1 min.
-
Ramp: 25 °C/min to 280 °C.
-
Hold: 3 min at 280 °C.
-
-
Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.[7]
Data Presentation: Batch-to-Batch Chromatographic Purity Comparison
| Batch ID | HPLC Purity (%) | Number of Impurities > 0.05% | Largest Single Impurity (%) | GC Purity (%) |
| Batch A | 99.85 | 3 | 0.08 | 99.90 |
| Batch B | 99.79 | 5 | 0.12 | 99.85 |
| Batch C | 99.91 | 2 | 0.06 | 99.92 |
Workflow for Chromatographic Analysis
Caption: Workflow for chromatographic purity and impurity analysis.
Spectroscopic Identity and Structural Confirmation
Spectroscopic techniques provide a fingerprint of the molecule, ensuring the correct chemical structure and detecting any subtle structural variations between batches.
a) Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for confirming the molecular structure and identifying organic impurities. A consistent NMR spectrum across batches is a strong indicator of structural integrity.
Experimental Protocol: ¹H and ¹³C NMR
-
Solvent: Deuterated methanol (CD₃OD) or Deuterated water (D₂O).
-
Instrument: 400 MHz or higher field strength NMR spectrometer.
-
Analysis: Compare the chemical shifts, coupling constants, and integration of signals between batches and against a reference standard. Pay close attention to the aromatic region for any unexpected signals that could indicate isomeric impurities.
b) Mass Spectrometry (MS)
MS provides the molecular weight of the compound and can be used to identify impurities by their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition of unknown impurities.
Experimental Protocol: LC-MS Analysis
-
LC Method: Utilize the HPLC method described previously.
-
MS Detector: Electrospray ionization (ESI) in positive mode.
-
Analysis: Confirm the expected [M+H]⁺ ion for the free base (C₁₀H₁₅N₃O, MW: 193.25 g/mol ).[8] Screen for and identify the masses of any co-eluting impurities.
c) Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides information about the functional groups present in the molecule. It serves as a rapid and straightforward identity check.
Experimental Protocol: FTIR
-
Sample Preparation: Prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.
-
Analysis: Compare the spectrum of each batch to a reference standard, looking for consistency in the positions and relative intensities of the characteristic absorption bands (e.g., N-H, C-H, C-O, C=N stretches).
Logical Relationship of Analytical Techniques for Consistency Evaluation
Caption: Interrelation of analytical methods for batch consistency.
Physical Property Characterization
Consistent physical properties are crucial for predictable behavior in manufacturing processes.
-
Appearance and Solubility: Visual inspection for color and form should be consistent. Solubility in relevant solvents should be quantitatively measured and compared. The dihydrochloride salt is reported to be very soluble in methanol and water, and insoluble in acetone and chloroform.[7]
-
Melting Point: A sharp and consistent melting point range is indicative of high purity.
-
Water Content (Karl Fischer Titration): For a hydrochloride salt, the water content can influence stability and reactivity.
Data Presentation: Physical Property Comparison
| Batch ID | Appearance | Melting Point (°C) | Water Content (%) | Solubility in Methanol (mg/mL at 25°C) |
| Batch A | White to off-white solid | 210-212 | 0.15 | > 50 |
| Batch B | White to off-white solid | 209-211 | 0.21 | > 50 |
| Batch C | White to off-white solid | 211-213 | 0.12 | > 50 |
Comparison with Alternatives
While 1-(3-Methoxypyridin-2-yl)piperazine is a specific intermediate, it belongs to the broader class of substituted piperazines used in drug discovery.[9] Alternative building blocks might include other positional isomers (e.g., 1-(4-methoxypyridin-2-yl)piperazine) or related arylpiperazines. When considering an alternative, a similar rigorous batch-to-batch consistency evaluation is essential. The choice of an alternative would depend on the specific synthetic route and the desired structure-activity relationship of the final drug candidate. The synthetic methods to obtain N-arylpiperazines often involve Pd-catalyzed Buchwald-Hartwig coupling or aromatic nucleophilic substitution.[10]
Conclusion
Ensuring the batch-to-batch consistency of 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride is a non-negotiable aspect of robust drug development. A comprehensive analytical strategy, as outlined in this guide, is critical for de-risking the manufacturing process of the final API. By implementing a combination of chromatographic, spectroscopic, and physical property tests, researchers and manufacturers can gain a high degree of confidence in the quality and consistency of this vital intermediate. This proactive approach to quality control is in line with the principles of Good Manufacturing Practice (GMP) for active pharmaceutical ingredients, as detailed in the ICH Q7 guidelines.[11][12][13][14]
References
-
PubChem. 1-(3-Methoxypyridin-2-yl)piperazine. Available from: [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]
-
PMC. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]
-
At Tianming Pharmaceutical. (2025, December 18). Batch-to-Batch Consistency: Why It Matters for Intermediates. Available from: [Link]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available from: [Link]
-
Wikipedia. Substituted piperazine. Available from: [Link]
-
Borealis Compounds. (2026, February 19). Achieving Batch to Batch Consistency in API Synthesis. Available from: [Link]
-
International Journal of Pharmaceutical and Analytical Research. (2024, December 27). A Review on Analytical Methods for Piperazine Determination. Available from: [Link]
-
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Available from: [Link]
-
Tristart Chemicals. (2025, May 5). Ensuring Batch-to-Batch Consistency: Quality Assurance. Available from: [Link]
-
Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]
-
Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. Available from: [Link]
-
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